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  • Product: Cyanine5.5 amine
  • CAS: 2097714-44-6

Core Science & Biosynthesis

Foundational

Engineering Near-Infrared Fluorescence: A Technical Guide to Cyanine5.5 Amine Spectral Dynamics and Conjugation Methodologies

Executive Summary Cyanine5.5 (Cy5.5) amine is a premier near-infrared (NIR) fluorescent probe engineered for advanced molecular imaging, nanoparticle tracking, and diagnostic assay development. By operating in the NIR-I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyanine5.5 (Cy5.5) amine is a premier near-infrared (NIR) fluorescent probe engineered for advanced molecular imaging, nanoparticle tracking, and diagnostic assay development. By operating in the NIR-I window, Cy5.5 circumvents the optical limitations of visible-spectrum dyes, offering superior tissue penetration and minimal background interference. This technical whitepaper provides an authoritative deep-dive into the photophysical properties of Cy5.5 amine and establishes a field-validated, self-contained protocol for its covalent conjugation to biomacromolecules.

Spectral Dynamics & Photophysical Profiling

The utility of Cy5.5 amine is rooted in its distinct spectral profile. Biological tissues contain endogenous chromophores (e.g., hemoglobin, melanin) that absorb heavily in the visible spectrum (<600 nm) and emit confounding autofluorescence. Cy5.5 amine operates beyond this optical barrier. According to 1, the dye exhibits an excitation maximum of 684 nm and an emission maximum of 710 nm[1].

Table 1: Photophysical and Chemical Specifications of Cy5.5 Amine

ParameterValueScientific Rationale / Application
Excitation Maximum 684 nmAligns with standard NIR laser lines, enabling deep tissue penetration[1].
Emission Maximum 710 nmFalls within the NIR-I window, bypassing biological autofluorescence[1].
Extinction Coefficient 198,000 L⋅mol⁻¹⋅cm⁻¹High molar absorptivity ensures brilliant signal even at low labeling ratios[1].
Quantum Yield 0.20Efficient photon conversion suitable for highly sensitive in vivo tracking[1].
Reactive Group Primary Amine (-NH₂)Acts as a strong nucleophile for coupling with NHS-esters and epoxides[1].

Chemical Anatomy & Conjugation Mechanics

Cy5.5 amine possesses a free primary amino group (-NH₂) extending from its polymethine core. This functional group is highly nucleophilic, making it an ideal candidate for bioorthogonal labeling and covalent attachment to carboxylated substrates—such as Hyaluronic Acid (HA) or Poly(lactic-co-glycolic acid) (PLGA)—via carbodiimide crosslinker chemistry[2].

The standard approach utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the target carboxyl group, forming an O-acylisourea intermediate. Because this intermediate is prone to rapid hydrolysis in aqueous environments, NHS is introduced to stabilize it into an amine-reactive NHS-ester. The primary amine of Cy5.5 then executes a nucleophilic acyl substitution, displacing the NHS leaving group and forming a permanent, stable amide bond, as demonstrated in the optimization of PLGA nanoparticles (3)[3].

Validated Methodology: Covalent Conjugation Protocol

The following protocol details the optimal conjugation of Cy5.5 amine to a carboxylated polymer (e.g., Hyaluronic Acid), adapted from validated dual-probe optical imaging workflows (2)[2].

Cy55Conjugation A 1. Phase Homogenization Polymer + DMSO/H2O B 2. Carboxyl Activation EDC + NHS Addition A->B Solubilization C 3. Nucleophilic Attack Cy5.5 Amine + TEA B->C NHS-Ester Intermediate D 4. Amide Bond Formation Overnight Incubation (Dark) C->D Base-Catalyzed Substitution E 5. SEC Purification PD-10 Desalting Column D->E Stable Covalent Linkage F Validated Cy5.5 Conjugate Ex: 684nm | Em: 710nm E->F Free Dye Removal

Workflow of Cy5.5 amine covalent conjugation via EDC/NHS chemistry.

Step-by-Step Workflow:
  • Step 1: Solubilization and Phase Homogenization

    • Action: Dissolve 10 mg of the carboxylated polymer in 150 µL MilliQ water. Add 150 µL of Dimethyl Sulfoxide (DMSO) and vortex vigorously[2].

    • Causality: Water is strictly necessary to hydrate and uncoil the hydrophilic polymer backbone. Conversely, Cy5.5 amine and the crosslinkers are highly hydrophobic. The 1:1 Water:DMSO co-solvent system ensures all reactants remain in a single homogeneous phase, preventing precipitation and maximizing molecular collision frequency.

  • Step 2: Fluorophore Introduction

    • Action: Add 15 µL of Cy5.5 amine stock solution (33 mg/mL in anhydrous DMSO) to the polymer mixture[2].

    • Causality: Introducing the fluorophore prior to the crosslinkers ensures it is uniformly dispersed and immediately available to attack the transient NHS-ester intermediate the moment it forms, significantly reducing the rate of wasteful hydrolysis.

  • Step 3: Carboxyl Activation (EDC/NHS Coupling)

    • Action: Dissolve 11 mg NHS and 5 mg EDC in 100 µL DMSO. Add this directly to the main reaction vessel with brief, vigorous vortexing[2].

    • Causality: EDC acts as the zero-length crosslinker to activate the carboxyls. The stoichiometric excess of NHS ensures that the unstable O-acylisourea intermediate is rapidly converted into the semi-stable NHS-ester, priming the polymer for the dye.

  • Step 4: Base-Catalyzed Nucleophilic Substitution

    • Action: Add 4 µL of Triethylamine (TEA, 1% v/v) to the mixture[2].

    • Causality: This is a critical mechanistic step. The primary amine on Cy5.5 must be in its unprotonated (-NH₂) state to act as an effective nucleophile. TEA acts as a proton scavenger, raising the local microenvironmental pH and ensuring the amine aggressively attacks the NHS-ester to form the amide bond.

  • Step 5: Incubation

    • Action: Incubate the reaction vessel on an orbital shaker at 1000 rpm at room temperature overnight, strictly protected from light[2].

    • Causality: Continuous high-speed agitation overcomes the severe diffusion limits inherent in viscous polymer solutions. Light protection prevents photobleaching of the sensitive polymethine chain during the extended reaction time.

  • Step 6: Size Exclusion Purification

    • Action: Purify the reaction product using a PD-10 desalting column (Sephadex G-25 resin), repeating the elution up to three times if necessary[2].

    • Causality: The porous resin traps low-molecular-weight unreacted Cy5.5 amine, EDC, NHS, and TEA. The high-molecular-weight Cy5.5-polymer conjugate is excluded from the pores and elutes in the void volume.

Self-Validation & Quality Control

A protocol is only as reliable as its validation metrics. To ensure the conjugate is free of unreacted dye—which would otherwise cause false-positive background signals in vivo—perform spectrophotometric analysis on the final eluate. The presence of a sharp absorption peak at 684 nm confirms covalent attachment, while the absence of fluorescence in the final wash fractions of the PD-10 column confirms complete removal of the free fluorophore. The Degree of Labeling (DOL) can be quantified using the dye's established extinction coefficient of 198,000 L⋅mol⁻¹⋅cm⁻¹[1].

Advanced Applications in Nanomedicine

Cy5.5 amine's robust photostability and high quantum yield make it indispensable for advanced in vivo applications. It is frequently utilized to label metabolically engineered stem cells and track bioorthogonally conjugated nanoparticles, providing high-contrast intracellular uptake mechanisms (4)[4]. Furthermore, active loading of Cy5.5 amine into liposomes allows researchers to exploit its long tissue retention properties for deep-tissue imaging and trigger-release monitoring (5)[5].

References

  • Cyanine5.
  • Source: Theranostics (thno.org)
  • Active loading of cyanine 5.
  • Source: Bioconjugate Chemistry (acs.org)
  • Optimization and characterization of miRNA-129-5p-encapsulated poly (lactic-co-glycolic acid)

Sources

Exploratory

Cyanine5.5 Amine: Photophysics, Molar Extinction Coefficient, and Bioconjugation Strategies for Near-Infrared Imaging

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of preclinical drug development and in viv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of preclinical drug development and in vivo optical imaging, minimizing background autofluorescence is a critical analytical challenge. Biological tissues, hemoglobin, and water exhibit minimal light absorption and scattering within the "Near-Infrared (NIR) Window I" (650–900 nm). Cyanine5.5 (Cy5.5) is a highly engineered polymethine fluorophore designed specifically to operate within this optical sweet spot[1].

While Cy5.5 NHS-esters are ubiquitous for labeling primary amines on proteins, Cyanine5.5 amine provides the inverse chemical causality: it acts as a robust nucleophile. This enables the site-specific labeling of carboxylated polymers (e.g., PLGA nanoparticles), oxidized glycoproteins, and C-terminal peptides[2][3]. This guide deconstructs the photophysical properties of Cy5.5 amine—anchored by its exceptional molar extinction coefficient—and provides self-validating protocols for bioconjugation.

Photophysical Profiling & The Molar Extinction Coefficient

The defining characteristic of Cy5.5 is its extraordinary brightness, which is mathematically defined as the product of its fluorescence quantum yield ( Φ ) and its molar extinction coefficient ( ϵ ).

The molar extinction coefficient ( ϵ ) dictates the probability that a molecule will absorb a photon at a given wavelength. Cy5.5 exhibits an exceptionally high ϵ of approximately 250,000 M−1cm−1 at its absorption maximum (~675–683 nm)[1][4].

Why the Extinction Coefficient Matters in Drug Development
  • Dose Minimization: A higher ϵ means lower concentrations of the dye are required to achieve a detectable signal.

  • Preservation of Pharmacokinetics: Over-labeling a biologic or nanoparticle can induce steric hindrance, alter its isoelectric point, and drastically change its in vivo clearance rate. The high ϵ of Cy5.5 allows for a low Degree of Labeling (DOL)—often just 1 to 2 fluorophores per molecule—while maintaining high-contrast imaging[1].

Table 1: Consensus Spectral Properties of Cyanine5.5 Derivatives
PropertyCyanine5.5 AmineSulfo-Cyanine5.5 AmineAnalytical Significance
Excitation Max ( λex​ ) ~683 nm~678 nmAligns with standard NIR laser lines (e.g., 670/680 nm)[4].
Emission Max ( λem​ ) ~703–710 nm~694–706 nmDeep tissue penetration; avoids hemoglobin absorption[].
Molar Extinction Coeff. ( ϵ ) 250,000 M−1cm−1 250,000 M−1cm−1 Ensures massive photon absorption per molecule[1][4].
Solubility Organic (DMSO/DMF)Aqueous (Water/PBS)Sulfo-derivatives are preferred for sensitive biologics[].
Correction Factor ( CF280​ ) 0.110.11Critical for accurate protein quantification post-labeling[6].

Note: Spectral values can shift slightly ( ± 5 nm) depending on solvent polarity and conjugation state[7].

Chemical Causality: The Bioconjugation Logic

Cyanine5.5 amine features a free primary amino group separated from the bulky polymethine fluorophore by an aliphatic linker. This linker minimizes steric hindrance during nucleophilic attack. To conjugate this amine to a carboxylated target (e.g., a PLGA nanoparticle or a protein's aspartate/glutamate residues), zero-length crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are utilized[3].

The Causality of the Two-Step Reaction: EDC reacts with carboxylic acids to form an active O-acylisourea intermediate. However, this intermediate is highly unstable in water and rapidly hydrolyzes. By adding NHS (or Sulfo-NHS), the intermediate is converted into a relatively stable, amine-reactive NHS-ester. When Cy5.5 amine is subsequently introduced, its unprotonated primary amine executes a nucleophilic attack on the NHS-ester, forming a permanent, covalent amide bond[8].

Conjugation A Carboxylated Target (e.g., PLGA Polymer) B EDC / NHS Activation (pH 5.5 - 6.0) A->B Activation C NHS-Ester Intermediate (Amine Reactive) B->C Stabilization E Stable Amide Conjugate + Free NHS C->E Conjugation D Cyanine5.5 Amine (pH 8.0 - 8.5) D->E Nucleophilic Attack

Fig 1: EDC/NHS mediated bioconjugation pathway of Cyanine5.5 amine to carboxylated molecules.

Self-Validating Experimental Protocol

A protocol is only as good as its internal quality control. The following methodology for labeling carboxylated nanoparticles (or proteins) with Cy5.5 amine includes a mandatory spectrophotometric validation step to ensure the reaction is successful and free dye is eliminated.

Phase 1: Activation & Conjugation
  • Target Preparation: Dissolve the carboxylated target (e.g., 10 mg PLGA) in a suitable solvent (e.g., dichloromethane for PLGA, or MES buffer pH 5.5 for water-soluble proteins)[3].

  • Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

    • Causality: The excess drives the equilibrium toward the NHS-ester. If using aqueous buffers, maintain pH at 5.5–6.0, as EDC requires protonation to activate the carboxyl group.

  • Incubation: Stir for 15–30 minutes at room temperature.

  • Nucleophilic Attack: Add a 5-fold molar excess of Cy5.5 amine (dissolved in anhydrous DMSO). Adjust the pH of the solution to 8.0–8.5 using 1M Sodium Bicarbonate.

    • Causality: The primary amine on Cy5.5 must be unprotonated (free base form) to act as a nucleophile. At pH < 7.0, it becomes protonated ( −NH3+​ ) and unreactive.

  • Reaction: Protect from light and stir continuously for 2–4 hours at room temperature.

Phase 2: Purification & Self-Validation

Unreacted Cy5.5 amine will cause severe background noise in downstream assays. It must be removed, and the conjugate must be validated.

Validation S1 Crude Conjugate Mixture S2 Size Exclusion Chromatography (G-25) S1->S2 Desalting S3 Spectrophotometric Analysis (Absorbance) S2->S3 Elution S4 Calculate DOL (Beer-Lambert Law) S3->S4 A280 & A675

Fig 2: Self-validating purification and spectrophotometric quantification workflow for Cy5.5.

  • Purification: Pass the reaction mixture through a Sephadex G-25 size-exclusion column equilibrated with PBS (pH 7.4)[9]. The large conjugate will elute in the void volume (first colored band), while the small, unreacted Cy5.5 amine will be retained in the porous matrix (second colored band).

  • Spectrophotometry: Measure the absorbance of the purified conjugate fraction at 280 nm ( A280​ ) and at the dye's maximum absorption wavelength, ~675 nm ( A675​ ).

Degree of Labeling (DOL) Calculation

To validate the conjugate, you must prove that the dye is covalently attached in the correct ratio. Using the Beer-Lambert Law ( A=ϵ⋅c⋅l ) and the established molar extinction coefficient ( ϵ=250,000M−1cm−1 ), calculate the DOL[3][6].

Step 1: Calculate Dye Molarity Mdye​=250,000×lA675​​

(Where l is the path length of the cuvette, typically 1 cm).

Step 2: Calculate Target Molarity (e.g., Protein) Because Cy5.5 absorbs slightly at 280 nm, you must subtract its contribution using the Correction Factor ( CF≈0.11 )[6].

Mprotein​=ϵprotein​×lA280​−(A675​×0.11)​

Step 3: Calculate DOL DOL=Mprotein​Mdye​​

Analytical Standard: For most in vivo imaging applications, a DOL of 1.0 to 3.0 is optimal. A DOL > 4.0 often leads to fluorophore self-quenching (due to π−π stacking of the cyanine rings) and rapid hepatic clearance of the biologic[9].

References

  • GlpBio. Cyanine5.5 amine - Product Information & Applications. Retrieved from:[Link]

  • MDPI - Pharmaceutics. Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). Cy5.5-Single-chain Cys-tagged vascular endothelial growth factor-121. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from:[Link]

Sources

Foundational

Photophysical Profiling and Conjugation Strategies of Cyanine5.5 Amine in Aqueous Environments

Executive Summary For researchers and drug development professionals designing near-infrared (NIR) fluorescent probes, understanding the environmental sensitivity of fluorophores is paramount. Cyanine5.5 (Cy5.5) amine is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing near-infrared (NIR) fluorescent probes, understanding the environmental sensitivity of fluorophores is paramount. Cyanine5.5 (Cy5.5) amine is a benchmark far-red/NIR dye utilized extensively in in vivo imaging, flow cytometry, and bioconjugation. This technical whitepaper provides an authoritative analysis of the quantum yield (Φ) of Cy5.5 amine in aqueous buffers (such as PBS), the mechanistic causality behind its photophysical behavior, and self-validating protocols for both quantum yield determination and bioconjugation.

Mechanistic Insights: Photophysics and Quantum Yield Causality

In a standard aqueous environment like Phosphate-Buffered Saline (PBS, pH 7.4), the fluorescence quantum yield of Cy5.5 amine is typically recorded between 0.20 and 0.23 [1][2]. While this provides strong signal-to-noise ratios for biological imaging, it is critical to understand why the quantum yield is limited to this range and how it fluctuates based on the microenvironment.

The Causality of Non-Radiative Decay

Cyanine dyes are characterized by two aromatic nitrogen-containing heterocycles linked by a flexible polymethine bridge. In low-viscosity aqueous solutions, the excited singlet state ( S1​ ) of Cy5.5 amine is highly susceptible to non-radiative decay via trans-cis photoisomerization around this polymethine chain[3]. This conformational rotation competes directly with the radiative fluorescence pathway ( kr​ ). Because the energy is dissipated as heat or mechanical motion rather than emitted light, the baseline quantum yield in PBS is restricted to ~0.20[1].

The "Quantum Yield Jump" in Bioconjugation

A critical phenomenon for assay developers is the environment-sensitive nature of Cy5.5. When Cy5.5 amine is covalently conjugated to a rigid biomolecule (such as a protein) or intercalated into a lipid bilayer, the steric hindrance of the microenvironment physically restricts the rotational freedom of the polymethine bridge. By suppressing the trans-cis isomerization pathway ( kiso​ ), the excited state is forced to relax predominantly via fluorescence. This results in a significant "quantum yield jump," enhancing the brightness of the probe once bound to its target[4].

Jablonski S0 Ground State (S0) Cy5.5 Amine S1 Excited Singlet State (S1) Absorption ~675 nm S0->S1 Excitation Em Fluorescence Emission ~694 nm (Radiative) S1->Em k_r (QY ~0.20) NR Internal Conversion (Non-Radiative) S1->NR k_nr Isom Trans-Cis Isomerization (Non-Radiative) S1->Isom k_iso Em->S0 NR->S0 Isom->S0 Relaxation

Photophysical decay pathways of Cy5.5 amine highlighting competitive non-radiative isomerization.

Quantitative Data Summary

The following table consolidates the primary photophysical properties of Cy5.5 amine (and its sulfonated water-soluble derivatives) when analyzed in a standard 1X PBS buffer.

Photophysical PropertyValue in PBS (pH 7.4)
Excitation Maximum ( λex​ ) 675 – 680 nm[1][5]
Emission Maximum ( λem​ ) 694 – 706 nm[1][5]
Molar Extinction Coefficient ( ϵ ) 198,000 – 211,000 M⁻¹cm⁻¹[1][5]
Fluorescence Quantum Yield ( Φ ) 0.20 – 0.23[1][2]
Stokes Shift ~19 – 26 nm

Experimental Workflows and Protocols

Protocol A: Self-Validating Determination of Relative Quantum Yield

A single-point fluorescence measurement is highly susceptible to the Inner Filter Effect (IFE) and dye aggregation, which artificially deflate quantum yield calculations. To ensure scientific trustworthiness, the relative method must be used as a self-validating system by plotting a dilution series[6].

Materials: Cy5.5 amine sample, Reference Standard (e.g., Alexa Fluor 647, Φ=0.33 in PBS), 1X PBS (pH 7.4), Spectrofluorometer, UV-Vis Spectrophotometer.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of Cy5.5 amine and the reference standard in 1X PBS.

  • Absorbance Matching: Dilute both solutions with PBS to create a 5-point gradient series where the maximum absorbance at the excitation wavelength (e.g., 650 nm) is strictly below 0.1 OD . Causality: Keeping OD < 0.1 prevents primary and secondary inner filter effects (self-quenching) that distort emission data[6].

  • Spectroscopy: Measure the fluorescence emission spectra for all 10 samples (5 sample, 5 standard) using the exact same excitation wavelength and slit widths.

  • Integration: Calculate the integrated fluorescence intensity (area under the emission curve) for each sample.

  • Self-Validation Check: Plot Integrated Fluorescence (y-axis) versus Absorbance (x-axis) for both the sample and standard. Validation: The R2 value must be >0.99. If the plot curves downward at higher absorbances, aggregation or IFE is occurring, and the data must be discarded.

  • Calculation: Calculate the quantum yield using the ratio of the gradients (slopes):

    Φsample​=Φstd​×(Gradientstd​Gradientsample​​)×(ηstd2​ηsample2​​)

    (Note: Because both are in PBS, the refractive index ( η ) ratio cancels out).

Protocol B: Bioconjugation to Carboxylated Targets via EDC/NHS

Cy5.5 amine is routinely used to label carboxylic acid-containing biomolecules or nanoparticles. The causality behind the success of this protocol relies entirely on strict pH management.

Step-by-Step Methodology:

  • Carboxyl Activation (pH 5.5): Dissolve the target carboxylated molecule in an acidic activation buffer (e.g., 0.1 M MES, pH 5.5). Add 10 molar equivalents of EDC and 20 equivalents of NHS. Causality: EDC requires a protonated carboxylate to form the unstable O-acylisourea intermediate, making acidic pH mandatory.

  • Incubation: React for 15-30 minutes at room temperature to form the semi-stable NHS ester.

  • pH Shift & Amine Coupling (pH 8.0): Add the Cy5.5 amine to the reaction mixture and immediately adjust the pH to 7.5–8.5 using 1M Sodium Bicarbonate or 10X PBS. Causality: The primary amine on Cy5.5 must be deprotonated (in its free base form) to act as a strong nucleophile. If the pH remains acidic, the amine remains protonated ( NH3+​ ) and the reaction will fail.

  • Incubation: React for 2 hours at room temperature in the dark.

  • Purification: Remove unreacted Cy5.5 amine using Size Exclusion Chromatography (SEC) or dialysis against 1X PBS.

Bioconjugation Step1 Carboxyl Activation (pH 5.5) Step2 NHS Ester Intermediate Step1->Step2 EDC/NHS Step3 Cy5.5 Amine Coupling (pH 8.0) Step2->Step3 Add Dye Step4 Purification (SEC/Dialysis) Step3->Step4 Remove Free Dye Step5 Purified Conjugate Step4->Step5 Validation

Step-by-step bioconjugation workflow of Cy5.5 amine to carboxylated targets via EDC/NHS chemistry.

Sources

Exploratory

solubility of non-sulfonated cyanine5.5 amine in organic solvents

Title: The Application Scientist’s Guide to Non-Sulfonated Cyanine5.5 Amine: Solubility Dynamics and Bioconjugation Workflows in Organic Solvents Introduction As a Senior Application Scientist, I frequently guide drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Application Scientist’s Guide to Non-Sulfonated Cyanine5.5 Amine: Solubility Dynamics and Bioconjugation Workflows in Organic Solvents

Introduction As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of fluorophore selection. A common pitfall in probe design is misunderstanding the thermodynamic behavior of cyanine dyes. While sulfonated cyanines are heavily marketed for their "plug-and-play" aqueous solubility, non-sulfonated Cyanine5.5 (Cy5.5) amine remains an indispensable tool for specific high-value applications: labeling hydrophobic polymers, lipid nanoparticles (LNPs), and cell-permeable small molecules.

This whitepaper dissects the physicochemical causality behind the solubility profile of non-sulfonated Cy5.5 amine and provides self-validating protocols for its conjugation in organic and mixed-solvent systems.

The Causality of Solubility: Why Non-Sulfonated?

Non-sulfonated Cy5.5 amine lacks the highly polar sulfonate (-SO₃⁻) groups found on its hydrophilic counterparts. Structurally, it consists of a polymethine chain flanked by two benzindolenine rings. This extended π-conjugated system is highly lipophilic, driving strong intermolecular π-π stacking and hydrophobic interactions.

Consequently, the thermodynamic penalty of solvating this molecule in water is immense, resulting in an aqueous solubility of less than 2 µM[1]. However, this exact hydrophobicity is what allows non-sulfonated Cy5.5 to passively diffuse across cellular lipid bilayers—a feat impossible for poly-anionic sulfonated dyes. To disrupt the crystal lattice and solvate the dye, polar aprotic solvents (DMSO, DMF) or halogenated solvents (DCM, Chloroform) are strictly required[].

Quantitative Physicochemical Profile

To facilitate experimental design, the critical physical and spectral properties of non-sulfonated Cy5.5 amine are summarized below.

PropertyValue / Description
Chemical Formula C₄₆H₅₈Cl₂N₄O (Chloride salt)
Molecular Weight ~753.88 g/mol
Excitation / Emission Max 673 nm / 707 nm (Far-Red/NIR)
Extinction Coefficient (ε) 198,000 L·mol⁻¹·cm⁻¹
Aqueous Solubility Practically insoluble (< 2 µM)
Organic Solubility Excellent in DMSO, DMF, DCM, Methanol
Primary Application Conjugation to activated esters/epoxides in organic phase

Solvent Selection Dynamics

Choosing the right solvent is not arbitrary; it dictates the reaction kinetics and the integrity of your target molecule.

  • Anhydrous DMSO/DMF: The gold standard for small molecule and peptide conjugation. These polar aprotic solvents stabilize the transition states of amidation reactions (e.g., NHS ester + amine). Crucial Insight: Always use anhydrous grades (water < 0.005%) stored over molecular sieves. Trace water will rapidly hydrolyze activated NHS esters before the Cy5.5 amine can nucleophilically attack.

  • Dichloromethane (DCM): Ideal for polymer chemistry (e.g., PLGA or PEG-PLA block copolymers). DCM easily dissolves both the hydrophobic polymer and the non-sulfonated dye.

  • Mixed Solvent Systems (5-20% DMSO in Aqueous Buffer): Used when the target is a water-soluble protein or oligonucleotide with carboxyl groups. The dye is pre-dissolved in DMSO and titrated into the aqueous phase. Exceeding 20% DMSO can denature sensitive tertiary protein structures[].

Self-Validating Experimental Protocols

Protocol A: 100% Organic Phase Conjugation (Target: Carboxylated Polymer/Small Molecule) This protocol utilizes EDC/NHS chemistry in a purely organic phase to link Cy5.5 amine to a carboxylated hydrophobic target.

  • Activation: Dissolve 1 eq of the carboxylated target in anhydrous DCM or DMSO. Add 1.5 eq of EDC-HCl and 1.5 eq of N-Hydroxysuccinimide (NHS). Stir at room temperature (RT) for 2 hours under nitrogen.

    • Causality: EDC activates the carboxyl group to an unstable O-acylisourea intermediate, which NHS converts to a semi-stable, amine-reactive NHS ester.

  • Dye Preparation: Dissolve 1.2 eq of non-sulfonated Cy5.5 amine in anhydrous DMSO. Add 3 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The Cy5.5 amine is often supplied as a hydrochloride salt. DIPEA neutralizes the HCl, generating the free base amine required for nucleophilic attack.

  • Conjugation: Add the dye solution dropwise to the activated target. Shield the reaction flask from light (using aluminum foil) to prevent photobleaching. Stir at RT for 4-12 hours.

  • Validation & Purification: Monitor reaction completion via Thin Layer Chromatography (TLC) using a DCM:Methanol (9:1) mobile phase. The free dye will have a distinct Rf value from the conjugated polymer. Purify by precipitating the polymer in cold diethyl ether, which selectively crashes out the polymer while leaving unreacted dye and urea byproducts in solution.

Protocol B: Mixed-Phase Conjugation (Target: Aqueous Biomolecule)

  • Buffer Prep: Dissolve the target biomolecule (e.g., carboxylated peptide) in 0.1 M MES buffer (pH 6.0). Do not use PBS yet, as EDC activation is most efficient at slightly acidic pH.

  • Activation: Add 10 eq of EDC and 10 eq of Sulfo-NHS. React for 15 minutes at RT.

  • Quenching & pH Adjustment: Add 2-mercaptoethanol to quench unreacted EDC. Raise the pH to 8.0-8.5 using 1 M Sodium Bicarbonate.

    • Causality: Amidation requires the target amine (on Cy5.5) to be unprotonated. At pH 8.5, the amine is highly nucleophilic.

  • Dye Addition: Dissolve Cy5.5 amine in anhydrous DMSO to a concentration of 10 mM. Slowly add the dye to the aqueous mixture so that the final DMSO concentration is ≤ 15% v/v.

  • Purification: Remove unreacted dye using a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS.

Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the appropriate solvent system and conjugation pathway based on the target molecule's properties.

SolventSelection Target Identify Target Molecule IsBio Is Target Water-Soluble (e.g., Protein/DNA)? Target->IsBio OrgSolvent Use 100% Organic Phase (Anhydrous DMSO/DCM) IsBio->OrgSolvent No (Polymer/Small Mol) MixSolvent Use Aqueous Buffer + 5-20% DMSO/DMF Co-solvent IsBio->MixSolvent Yes Activation Activate Target COOH (EDC/NHS or HATU) OrgSolvent->Activation MixSolvent->Activation Conjugation Add Cy5.5 Amine + DIPEA (Base) Activation->Conjugation PurifyOrg Purify via Precipitation or Silica Chromatography Conjugation->PurifyOrg Organic Phase PurifyBio Purify via Gel Filtration or Dialysis Conjugation->PurifyBio Mixed Phase

Decision matrix and bioconjugation workflow for non-sulfonated Cy5.5 amine.

Conclusion

Mastering the solubility dynamics of non-sulfonated Cyanine5.5 amine unlocks advanced labeling capabilities for hydrophobic and cell-permeable constructs. By strictly controlling the solvent environment, maintaining anhydrous conditions during activation, and strategically managing pH, researchers can achieve high-yield, reproducible bioconjugates suitable for cutting-edge in vivo imaging and therapeutic tracking.

References

Sources

Foundational

Unraveling the Photophysics of Cyanine5.5 Amine: Mechanisms of Fluorescence Quenching and Applications in Probe Design

Executive Summary Cyanine5.5 (Cy5.5) amine is a benchmark near-infrared (NIR) fluorophore widely utilized in bioconjugation, molecular imaging, and drug development. While its far-red emission (~695 nm) provides excellen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyanine5.5 (Cy5.5) amine is a benchmark near-infrared (NIR) fluorophore widely utilized in bioconjugation, molecular imaging, and drug development. While its far-red emission (~695 nm) provides excellent tissue penetration and low background autofluorescence, the dye is highly susceptible to fluorescence quenching. Rather than viewing quenching merely as an experimental artifact, modern probe design leverages these mechanisms to create "activatable" or "smart" probes. This whitepaper deconstructs the core mechanisms of Cy5.5 quenching—H-dimer formation, Förster Resonance Energy Transfer (FRET), and Photoinduced Electron Transfer (PeT)—and provides self-validating protocols for characterizing these phenomena in custom bioconjugates.

Intrinsic Quenching: H-Dimer Formation and Exciton Coupling

The most pervasive intrinsic quenching mechanism for Cy5.5 is Aggregation-Caused Quenching (ACQ) via the formation of H-dimers[1]. Cy5.5 possesses a highly planar, extended polymethine bridge. In aqueous media, or when spatially confined on a biomolecular scaffold (such as an oligonucleotide or protein), the hydrophobic nature of the dye drives π−π stacking.

When two Cy5.5 molecules align in a face-to-face geometry, they form an H-dimer. According to Kasha’s exciton theory, this intermolecular interaction splits the excited state into two distinct energy levels. Transition to the lower energy state is quantum-mechanically forbidden, while transition to the higher energy state is allowed. This manifests spectroscopically as a hypsochromic (blue) shift in the absorbance spectrum and rapid non-radiative decay, effectively quenching the fluorescence[2].

G Monomer Cy5.5 Monomer (Highly Fluorescent) Aggregation π-π Stacking (Spatial Confinement) Monomer->Aggregation HDimer H-Dimer Formation (Face-to-Face Alignment) Aggregation->HDimer Exciton Exciton Band Splitting (Forbidden Low-Energy State) HDimer->Exciton Quenching Rapid Non-Radiative Decay (Fluorescence Quenched) Exciton->Quenching

Fig 1: Logical flow of H-dimer formation leading to fluorescence quenching via exciton splitting.

Research has demonstrated that intramolecular Cy5.5 dimers in symmetric hairpin oligonucleotide decoys can result in up to 75% fluorescence quenching, driven entirely by this face-to-face stacking mechanism[2].

Extrinsic Quenching: FRET and Dark Quenchers

For the design of protease-activatable probes, Cy5.5 is frequently paired with a dark quencher. This relies on Förster Resonance Energy Transfer (FRET) , a distance-dependent, non-radiative dipole-dipole interaction. The efficiency of FRET depends heavily on the spectral overlap integral between the emission spectrum of Cy5.5 and the absorption spectrum of the quencher.

While Black Hole Quencher 3 (BHQ-3) is traditionally marketed for far-red dyes, empirical data reveals that its quenching efficiency with Cy5.5 is moderate compared to newer IR-specific quenchers or nanoparticle platforms[3]. The table below summarizes the quenching efficiencies of various acceptors when conjugated to Cy5.5 via an 8-amino-acid peptide linker (~32 Å distance).

Table 1: Comparative Quenching Efficiencies for Cy5.5 Conjugates
Acceptor / QuencherQuenching MechanismQuenching Efficiency (%)Signal Activation Potential
QC-1 (IR Quencher) FRET98%High (Up to 67-fold)
30 nm Iron Oxide NP FRET / NSET*96%High
BHQ-3 FRET84%Moderate
Cy5.5 (Self-Quenching) H-Dimerization77%Low (Background remains high)

*NSET = Nanometal Surface Energy Transfer. Data synthesized from comparative nanoprobe studies[3].

G Probe Peptide-Cy5.5-BHQ3 Conjugate (FRET Quenched State) Target Target Enzyme (e.g., MMP9) (Proteolytic Cleavage) Probe->Target Separation Spatial Separation of Cy5.5 and BHQ3 Target->Separation Fluorescence Fluorescence Recovery (Signal Activation) Separation->Fluorescence

Fig 2: Workflow of an enzyme-activatable FRET probe utilizing Cy5.5 and BHQ-3 spatial separation.

Chemical Quenching: PeT and Nucleophilic Addition

Beyond FRET and aggregation, Cy5.5 is subject to Photoinduced Electron Transfer (PeT) . When the excited fluorophore interacts with electron-rich moieties (e.g., tryptophan residues, thiols, or phosphines), an electron is transferred to the dye's HOMO, preventing radiative relaxation[4].

A critical, often overlooked mechanism in bioconjugation workflows is the reversible quenching of cyanine dyes by reducing agents like TCEP (tris(2-carboxyethyl)phosphine) . TCEP quenches Cy5.5 via a 1,4-nucleophilic addition to the γ -carbon of the polymethine bridge, disrupting the conjugated π -system and completely abolishing fluorescence[5]. This adduct can be dissociated by UV illumination, but its spontaneous formation in standard reduction buffers is a frequent source of "false negative" fluorescence readings during probe synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to distinguish between true FRET/H-dimer quenching and artifactual signal loss (e.g., dye degradation or PeT).

Protocol 1: Quantifying H-Dimer Formation in Oligonucleotide Conjugates

Causality Insight: To prove that quenching is caused by spatial confinement (H-dimers) rather than chemical degradation, we utilize a reducible disulfide linker. If dimerization is the culprit, breaking the linker will restore fluorescence. Note: DTT is strictly used instead of TCEP to avoid the 1,4-addition quenching artifact described above[5].

Step-by-Step Methodology:

  • Conjugation: React Cy5.5-NHS ester with a custom oligonucleotide containing a 5'-amino modifier and a 3'-amino modifier tethered via a cleavable disulfide (S-S) bond.

  • Purification: Isolate the di-labeled (Cy5.5-oligo-Cy5.5) fraction using Reverse-Phase HPLC (RP-HPLC). Validation: This removes unreacted dye and mono-labeled species, which would falsely elevate the baseline fluorescence.

  • Absorbance Profiling: Measure the UV-Vis spectrum of the purified conjugate. Look for a pronounced hypsochromic shoulder (~640 nm) relative to the monomer peak (~675 nm), confirming H-dimer formation.

  • Baseline Fluorescence: Measure emission at 695 nm (Excitation: 670 nm) to establish the quenched state.

  • Dequenching (Self-Validation): Add 10 mM DTT to the cuvette, incubate for 30 minutes at 37°C to reduce the S-S bond, and remeasure fluorescence. A >3-fold recovery in fluorescence confirms that the initial quenching was strictly due to intramolecular H-dimerization[2].

Protocol 2: FRET Quenching Assay for Protease-Activatable Probes

Causality Insight: Measuring absorbance prior to fluorescence is critical. If the absorbance spectrum of the Cy5.5-BHQ3 conjugate is merely the additive sum of the two individual dyes, FRET is the primary quenching mechanism. If the absorbance peaks shift significantly, ground-state static quenching (complexation) is occurring.

Step-by-Step Methodology:

  • Synthesis: Conjugate Cy5.5 amine to the C-terminus (via EDC/NHS to a carboxylate) and BHQ-3-NHS to the N-terminus of a target peptide substrate (e.g., an MMP9 cleavage sequence).

  • Spectral Deconvolution: Record the absorbance spectrum. Calculate the dye-to-quencher ratio using the extinction coefficients of Cy5.5 ( 250,000M−1cm−1 at 675 nm) and BHQ-3 ( 38,000M−1cm−1 at 625 nm).

  • Baseline Establishment: Measure the fluorescence of the intact probe in assay buffer. Calculate Quenching Efficiency (QE) relative to an equimolar solution of free Cy5.5: QE=(1−Fprobe​/Ffree​)×100 .

  • Enzymatic Activation: Add the target protease (e.g., 12 nM MMP9) to the probe solution.

  • Kinetic Monitoring: Record fluorescence emission continuously for 60 minutes. The resulting hyperbolic curve represents the spatial separation of the FRET pair, validating the probe's dynamic range[3].

References

  • Regulating Charge Transfer in Cyanine Dyes: A Universal Methodology for Enhancing Cancer Phototherapeutic Efficacy Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy National Institutes of Health (NIH) / JACS URL:[Link]

  • Synthesis and Properties of Fluorescent NF-κB-Recognizing Hairpin Oligodeoxyribonucleotide Decoys Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Tuning between Quenching and Energy Transfer in DNA-Templated Heterodimer Aggregates The Journal of Physical Chemistry Letters (ACS Publications) URL:[Link]

  • Comparison of quenching efficiencies of various dye-quencher pairs for the design of an optimal ''activatable'' nanoprobe UVicSpace (University of Victoria) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Covalent Conjugation of Cyanine5.5 Amine to Carboxylated Substrates via EDC/Sulfo-NHS Chemistry

Introduction & Mechanistic Rationale Bioconjugation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) is the gold standard for creating stable amide bonds between carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Bioconjugation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) is the gold standard for creating stable amide bonds between carboxylate-containing substrates (e.g., proteins, nanoparticles, polymers) and primary amines[1].

While EDC can theoretically facilitate this crosslinking alone, the intermediate it forms—an amine-reactive O-acylisourea—is highly unstable in aqueous solutions and prone to rapid hydrolysis, which regenerates the original carboxyl group[2]. To engineer a highly efficient and self-validating protocol, Sulfo-NHS is introduced. EDC couples Sulfo-NHS to the carboxyl group, forming a Sulfo-NHS ester. This intermediate is significantly more stable than O-acylisourea, allowing for a controlled, two-step conjugation process that minimizes unwanted polymerization and maximizes the yield of the final fluorophore conjugate[2],[3].

In this protocol, we detail the conjugation of Cyanine5.5 amine , a near-infrared (NIR) fluorescent dye widely utilized for in vivo imaging and diagnostics due to its high extinction coefficient and tissue penetration capabilities[4]. Because the primary amine on Cyanine5.5 must be unprotonated to act as an effective nucleophile, the protocol strictly separates the acidic activation phase from the basic conjugation phase[5].

Experimental Workflow & Causality

The bioconjugation workflow is divided into two distinct pH-dependent phases to respect the fundamental pKa requirements of the reactive species.

G cluster_0 Phase 1: Carboxyl Activation (pH 5.5 - 6.0) cluster_1 Phase 2: Amine Conjugation (pH 7.5 - 8.5) N1 Carboxylated Substrate (-COOH) N2 Add EDC & Sulfo-NHS (MES Buffer) N1->N2 N3 O-Acylisourea Intermediate (Highly Unstable) N2->N3 EDC Activation N4 Sulfo-NHS Ester (Semi-stable, Amine-Reactive) N3->N4 Sulfo-NHS Stabilization N5 Add Cyanine5.5 Amine (PBS + DMSO) N4->N5 pH Shift & Dye Addition N6 Nucleophilic Attack (Unprotonated Amine) N5->N6 N7 Stable Amide Bond (Cy5.5 Conjugate) N6->N7 Release of Sulfo-NHS

EDC/Sulfo-NHS Bioconjugation Workflow for Cyanine5.5 Amine.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and buffer conditions must be strictly maintained. The following table summarizes the critical quantitative parameters required for successful coupling.

ParameterPhase 1: Carboxyl ActivationPhase 2: Amine Conjugation
Primary Buffer 0.1 M MES, 0.5 M NaCl0.1 M PBS or HEPES
Optimal pH 5.5 – 6.07.5 – 8.5
Molar Ratio Substrate : EDC : Sulfo-NHS (1 : 100 : 250)*Substrate : Cy5.5 Amine (1 : 10 to 1 : 20)
Co-solvent None10–25% v/v DMSO or DMF
Incubation Time 15 – 30 minutes2 – 4 hours (or overnight)
Temperature Room Temperature (20–25°C)Room Temperature or 4°C

*Note: Molar ratios for EDC/NHS may require optimization depending on the density of carboxyl groups on the substrate (e.g., highly carboxylated nanoparticles may require higher excess).

Step-by-Step Methodology

Phase 1: Substrate Preparation and Carboxyl Activation

Causality Check: Activation must occur in a buffer devoid of primary amines or carboxyls. MES (2-(N-morpholino)ethanesulfonic acid) is utilized because it does not interfere with EDC chemistry[1].

  • Equilibration: Allow EDC and Sulfo-NHS vials to fully equilibrate to room temperature before opening. Failure to do so will cause atmospheric moisture condensation, rapidly hydrolyzing and deactivating the EDC[6].

  • Substrate Dissolution: Dissolve the carboxylated substrate (e.g., protein or nanoparticle) in 0.1 M MES buffer (pH 6.0) to a concentration of 1–10 mg/mL.

  • Reagent Addition: Immediately prepare fresh stock solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in MES buffer.

  • Activation: Add the EDC and Sulfo-NHS to the substrate solution at the defined molar ratios. Incubate the reaction mixture at room temperature for 15 to 30 minutes under continuous, gentle stirring[6].

Phase 2: Intermediate Stabilization and Buffer Exchange

Causality Check: If the target substrate contains native primary amines (e.g., lysine residues on a protein), a one-pot reaction will cause severe intra- and intermolecular cross-linking. A two-step process isolates the activated ester, allowing for the removal of excess EDC before the target amine is introduced[3],[5].

  • Desalting/Washing:

    • For Proteins: Rapidly pass the activated mixture through a size-exclusion desalting column (e.g., Zeba Spin) pre-equilibrated with 0.1 M PBS (pH 8.0).

    • For Nanoparticles: Centrifuge the suspension, discard the supernatant containing unreacted EDC/NHS, and resuspend the pellet in 0.1 M PBS (pH 8.0)[7].

Phase 3: Cyanine5.5 Amine Conjugation

Causality Check: The pH is shifted to 8.0 to ensure the primary amine on Cyanine5.5 is unprotonated, maximizing its nucleophilicity[5]. Because standard Cyanine5.5 amine is hydrophobic, a co-solvent is required to prevent dye precipitation[7].

  • Dye Preparation: Dissolve Cyanine5.5 amine in anhydrous DMSO to create a concentrated stock (e.g., 10 mM).

  • Conjugation: Add the Cyanine5.5 amine stock to the activated substrate solution. Ensure the final concentration of DMSO in the reaction mixture does not exceed 25% v/v to prevent substrate denaturation[7].

  • Incubation: Protect the reaction vessel from light (using aluminum foil) and incubate at room temperature for 2 to 4 hours, or overnight at 4°C with gentle agitation.

Phase 4: Quenching and Purification
  • Quenching (Optional but Recommended): Add hydroxylamine or Tris-HCl (pH 8.5) to a final concentration of 50 mM. Incubate for 15 minutes. This step actively quenches any remaining unreacted Sulfo-NHS esters, preventing off-target reactions during storage[6].

  • Purification: Remove the free, unreacted Cyanine5.5 dye and quenching byproducts using extensive dialysis (against PBS in the dark) or a size-exclusion chromatography (SEC) column until the eluate/dialysate is completely clear of the blue/green free dye.

Self-Validation & Quality Control

A robust protocol must be self-validating. To confirm successful conjugation and quantify the Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at the substrate's peak (e.g., 280 nm for proteins) and at the Cyanine5.5 absorption maximum (approx. 673 nm).

  • Apply the Beer-Lambert law using the extinction coefficient of Cyanine5.5 ( ≈250,000M−1cm−1 ) to calculate the dye concentration.

  • Correct the 280 nm reading for the fluorophore's cross-absorbance (Cyanine5.5 has a correction factor of ≈0.05 at 280 nm) to determine the exact protein concentration. The ratio of dye molarity to protein molarity yields the DOL, confirming the covalent integration of the system.

Sources

Application

Application Note: Covalent Conjugation of Cyanine5.5 Amine to Carboxylated Magnetic Nanoparticles for Dual-Modal MRI and Fluorescence Imaging

Audience: Researchers, scientists, and drug development professionals. Introduction The convergence of distinct imaging modalities into a single nanoprobe offers synergistic advantages for biomedical research, providing...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The convergence of distinct imaging modalities into a single nanoprobe offers synergistic advantages for biomedical research, providing a more comprehensive understanding of biological systems. Magnetic Resonance Imaging (MRI) delivers high-resolution anatomical information from deep tissues, while fluorescence imaging provides exceptional sensitivity for cellular and molecular tracking. This application note details a robust protocol for the synthesis of a dual-modal imaging agent by covalently conjugating Cyanine5.5 (Cy5.5) amine, a near-infrared (NIR) fluorescent dye, to the surface of carboxyl-functionalized superparamagnetic iron oxide nanoparticles (MNPs).

Iron oxide nanoparticles serve as potent T2/T2* contrast agents in MRI by shortening the transverse relaxation time of water protons in their vicinity. Cy5.5 is a bright and photostable NIR fluorophore, whose emission spectrum lies within the "optical window" of biological tissues (700-900 nm), minimizing autofluorescence and enabling deeper tissue penetration. The resulting Cy5.5-MNP conjugate combines the strengths of both modalities, making it a powerful tool for applications such as cell tracking, tumor imaging, and monitoring of therapeutic delivery.[1][2][3][4][5]

This guide provides a step-by-step methodology, explains the underlying chemical principles, and outlines a comprehensive characterization workflow to validate the successful synthesis and functionality of the final conjugate.

Principle of EDC/Sulfo-NHS Amide Coupling

The covalent linkage between the carboxylated MNP surface and the primary amine of the Cy5.5 dye is achieved via a two-step carbodiimide crosslinking reaction. This is one of the most common and reliable methods for bioconjugation.[6]

Step 1: Carboxyl Group Activation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups (-COOH) on the MNP surface to form a highly reactive but unstable O-acylisourea intermediate. This reaction is most efficient in a slightly acidic environment (pH 5.0-6.0), which minimizes the hydrolysis of EDC.[7][8]

Step 2: Formation of a Stable Intermediate & Amide Bond Formation. The unstable O-acylisourea intermediate is prone to hydrolysis, which would regenerate the original carboxyl group. To enhance the reaction efficiency, N-hydroxysulfosuccinimide (Sulfo-NHS) is added. Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester. This ester is less susceptible to hydrolysis but highly reactive towards primary amines. The primary amine of the Cy5.5 molecule then performs a nucleophilic attack on the Sulfo-NHS ester, displacing the Sulfo-NHS group and forming a stable, covalent amide bond (-CONH-). The final reaction with the amine is most efficient at a pH of 7.2-8.0.[7][8]

EDC_NHS_Coupling cluster_step1 Step 1: Activation (pH 5-6) cluster_step2 Step 2: Stabilization & Coupling (pH 7-8) MNP MNP-COOH (Carboxylated Nanoparticle) Intermediate O-acylisourea Intermediate (Unstable) MNP->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive Sulfo-NHS Ester (Stable) Intermediate->NHS_Ester + Final_Product MNP-CONH-Cy5.5 (Final Conjugate) NHS_Ester->Final_Product + SulfoNHS Sulfo-NHS SulfoNHS->NHS_Ester Cy55 H₂N-Cy5.5 (Amine Dye) Cy55->Final_Product

Figure 1: EDC/Sulfo-NHS reaction mechanism for conjugating an amine dye to a carboxylated nanoparticle.

Materials and Reagents

Reagent/MaterialSpecifications
Nanoparticles Carboxyl-functionalized iron oxide nanoparticles (e.g., 20-50 nm diameter)
Fluorophore Cyanine5.5 Amine (e.g., Cy5.5-NH₂)
Crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)
N-Hydroxysulfosuccinimide (Sulfo-NHS)
Buffers Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
Coupling/Washing Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Quenching Reagent 1 M Hydroxylamine (pH 8.5) or 1 M Tris-HCl (pH 8.5)
Solvents Ultra-pure water (18.2 MΩ·cm), Dimethyl sulfoxide (DMSO, anhydrous)
Equipment Magnetic separator rack, pH meter, Vortex mixer, Bath sonicator
UV-Vis Spectrophotometer, Dynamic Light Scattering (DLS) / Zeta Sizer
MRI Scanner (for relaxivity measurements)

Experimental Protocols

This protocol is designed for conjugating Cy5.5-amine to 1 mg of carboxylated magnetic nanoparticles. Adjust volumes accordingly for different amounts.

Part A: Nanoparticle Activation

Causality: This two-step activation process maximizes the formation of stable amine-reactive sites on the nanoparticle surface while minimizing side reactions. The acidic pH of the MES buffer is critical for efficient EDC activity.[7]

  • Prepare Nanoparticles: Resuspend 1 mg of carboxylated MNPs in 500 µL of Activation Buffer (0.1 M MES, pH 6.0). Vortex and sonicate briefly to ensure a homogenous dispersion.

  • Prepare Crosslinker Solutions: Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in ultra-pure water or Activation Buffer. Note: EDC is highly susceptible to hydrolysis and must be used immediately.

  • Activate Carboxyl Groups: To the MNP suspension, add 25 µL of the 10 mg/mL Sulfo-NHS solution, followed by 25 µL of the 10 mg/mL EDC solution.

  • Incubate: Vortex the mixture gently and incubate at room temperature for 15-30 minutes with continuous mixing (e.g., on a rotator).

  • Wash Activated Nanoparticles: Place the tube on a magnetic separator. Once the nanoparticles are collected at the side of the tube, carefully aspirate and discard the supernatant.

  • Resuspend the nanoparticle pellet in 500 µL of PBS (pH 7.4). Repeat this magnetic separation and washing step two more times to remove excess EDC and Sulfo-NHS.[6]

Part B: Conjugation with Cyanine5.5 Amine

Causality: The pH is raised to the neutral-to-basic range (pH 7.4 in PBS) to ensure the primary amine on the Cy5.5 molecule is deprotonated and thus maximally nucleophilic for reacting with the Sulfo-NHS ester.

  • Prepare Dye Solution: Dissolve Cy5.5-amine in a minimal amount of DMSO and then dilute to a final concentration of 1 mg/mL in PBS (pH 7.4). The molar ratio of dye to nanoparticles may need to be optimized, but a starting point is a 50-100 fold molar excess of dye.

  • Conjugation Reaction: After the final wash in Part A, resuspend the activated MNP pellet in 500 µL of PBS (pH 7.4). Add the desired amount of the Cy5.5-amine solution to the activated MNP suspension.

  • Incubate: React for 2 hours at room temperature, or overnight at 4°C, with continuous gentle mixing and protected from light.

Part C: Quenching and Final Purification

Causality: A quenching agent with a primary amine (like Tris or hydroxylamine) is added to react with and deactivate any remaining Sulfo-NHS esters, preventing unwanted reactions.[6] Extensive washing is crucial to remove unbound dye, which could otherwise lead to false signals in subsequent applications.

  • Quench Reaction: Add 50 µL of 1 M Tris-HCl (pH 8.5) to the reaction mixture. Incubate for 30 minutes at room temperature with mixing.

  • Purify Conjugates: Collect the Cy5.5-MNP conjugates using a magnetic separator. Discard the supernatant, which contains unbound dye and quenching agent.

  • Wash: Resuspend the pellet in 1 mL of PBS (pH 7.4). Vortex and sonicate briefly. Repeat this washing step at least 3-5 times, or until the supernatant is clear and colorless.[9][10][11]

  • Final Resuspension: After the final wash, resuspend the purified Cy5.5-MNP conjugates in a suitable storage buffer (e.g., PBS) to the desired concentration. Store at 4°C, protected from light.

Workflow Start Start: Carboxylated MNPs Wash1 Wash & Resuspend in Activation Buffer (pH 6.0) Start->Wash1 Activate Add EDC & Sulfo-NHS Incubate 15-30 min Wash1->Activate Wash2 Magnetic Separation & Washing (3x with PBS, pH 7.4) Activate->Wash2 Conjugate Add Cy5.5-Amine Incubate 2h - Overnight Wash2->Conjugate Quench Add Quenching Agent (e.g., Tris-HCl) Conjugate->Quench Wash3 Final Magnetic Purification (Wash until supernatant is clear) Quench->Wash3 End Final Product: Cy5.5-MNP Conjugates Wash3->End

Figure 2: Experimental workflow for the conjugation of Cy5.5-amine to magnetic nanoparticles.

Characterization and Validation

Thorough characterization is essential to confirm the success of the conjugation and to ensure the quality of the final product.

A. UV-Vis Spectroscopy: Confirming Dye Conjugation
  • Protocol: Dilute a small aliquot of the final Cy5.5-MNP conjugate in water. Record the absorbance spectrum from 300 nm to 800 nm.

  • Interpretation: A successful conjugation is confirmed by the presence of two key absorbance features: a broad absorbance from the iron oxide core at lower wavelengths and a distinct peak corresponding to the Cy5.5 dye (λmax ≈ 675 nm). The absence of this dye peak in the final wash supernatant confirms efficient purification. The amount of conjugated dye can be quantified by comparing the absorbance at ~675 nm to a standard curve of the free dye.[12][13][14][15]

B. DLS & Zeta Potential: Assessing Colloidal Properties
  • Protocol: Dilute the nanoparticles (both pre- and post-conjugation) in ultra-pure water or 10 mM NaCl solution. Measure the hydrodynamic diameter, Polydispersity Index (PDI), and zeta potential.[16][17][18][19][20]

  • Interpretation:

    • Hydrodynamic Size: An increase in the hydrodynamic diameter after conjugation is expected due to the addition of the Cy5.5 molecules to the surface.[21]

    • PDI: A low PDI value (< 0.3) indicates a monodisperse and non-aggregated sample.

    • Zeta Potential: Carboxylated MNPs typically have a significant negative zeta potential (e.g., -30 to -50 mV) at neutral pH. Covalent attachment of the amine-containing dye neutralizes some of these surface carboxyl groups, leading to a less negative (or "increased") zeta potential, providing strong evidence of a surface reaction.[22][23][24][25][26]

C. MRI Relaxivity: Validating MRI Contrast Ability
  • Protocol: Prepare a series of phantoms (e.g., in 1% agarose) containing the Cy5.5-MNP conjugates at varying iron concentrations (e.g., 0, 0.025, 0.05, 0.1, 0.2 mM Fe). Using an MRI scanner, acquire a multi-echo spin-echo sequence to measure the T2 relaxation time for each phantom.[27][28]

  • Interpretation: Plot the relaxation rate (R2 = 1/T2) in s⁻¹ against the iron concentration in mM. The slope of the resulting linear fit gives the transverse relaxivity (r2) in units of mM⁻¹s⁻¹. A high r2 value confirms that the nanoparticles have retained their function as an effective MRI contrast agent.[29][30][31]

D. Stability Assessment
  • Protocol: The stability of the conjugate is critical for in vivo applications.[32][33][34] A simple stability test involves incubating the Cy5.5-MNPs in a relevant biological buffer (e.g., PBS with 10% fetal bovine serum) at 37°C for 24-48 hours.

  • Interpretation: Monitor the sample for signs of aggregation using DLS (an increase in size and PDI). Additionally, pellet the nanoparticles via centrifugation or magnetic separation and measure the fluorescence of the supernatant to check for any dye that may have leached from the surface. A stable conjugate will show minimal changes in size and negligible fluorescence in the supernatant.[35]

Expected Results: A Comparative Summary

The following table provides a summary of the expected characterization data before and after a successful conjugation reaction.

ParameterBefore Conjugation (Carboxyl-MNP)After Conjugation (Cy5.5-MNP)Rationale for Change
Hydrodynamic Diameter X nm> X nmAddition of Cy5.5 molecules to the surface
Polydispersity Index (PDI) < 0.3< 0.3Should remain low, indicating no aggregation
Zeta Potential (at pH 7.4) Highly Negative (e.g., -40 mV)Less Negative (e.g., -25 mV)Neutralization of surface carboxyl groups
UV-Vis λmax Broad (iron oxide)Broad + Sharp peak at ~675 nmPresence of covalently bound Cy5.5 dye
T2 Relaxivity (r2) High (e.g., >100 mM⁻¹s⁻¹)High (similar to starting MNP)Magnetic core remains intact and functional

Conclusion

This application note provides a comprehensive and validated protocol for the covalent conjugation of Cyanine5.5 amine to carboxylated magnetic nanoparticles using EDC/Sulfo-NHS chemistry. The detailed steps for synthesis, purification, and characterization enable researchers to reliably produce high-quality dual-modal nanoprobes.[36][37][38][39][40] The resulting Cy5.5-MNP conjugates are well-suited for advanced biomedical imaging studies, leveraging the anatomical detail of MRI and the high sensitivity of near-infrared fluorescence imaging.[1][2][4][5]

References

  • Dynamic Light Scattering (DLS). Wyatt Technology. [Link]

  • Dynamic Light Scattering | Nanoparticle Size | DLS. Bettersize Instruments. [Link]

  • Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. HORIBA. [Link]

  • Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI. [Link]

  • Secret of Dynamic Light Scattering (DLS) for particle size analysis. Bettersize Instruments. [Link]

  • Measuring Zeta Potential of Nanoparticles. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Assessing the Stability of Fluorescently Encoded Nanoparticles in Lysosomes by Using Complementary Methods. PMC. [Link]

  • Zeta Potential Measurements. nanoComposix. [Link]

  • Multifunctional Magnetic-fluorescent Nanocomposites for Biomedical Applications. PMC. [Link]

  • Measuring Zeta Potential. EUNCL. [Link]

  • Measurement of Tumor T2 Relaxation Times after Iron Oxide Nanoparticle Administration.* JoVE. [Link]

  • Zeta Potential Measurement - Charge Titration. MICROTRAC. [Link]

  • Fluorescent magnetic nanoparticles for biomedical applications. ResearchGate. [Link]

  • Fluorescent magnetic nanoparticles for biomedical applications. Sci-Hub. [Link]

  • Getting a Charge Out of Nanoparticles: Zeta Potential. HORIBA. [Link]

  • Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo. MDPI. [Link]

  • Dual-imaging nanoparticles based on surface-modified magnetic nanoparticles and biodegradable photoluminescent polymers. Frontiers. [Link]

  • Recent Progress in Synthesis and Functionalization of Multimodal Fluorescent-Magnetic Nanoparticles for Biological Applications. MDPI. [Link]

  • The Effect of Surface Coating of Iron Oxide Nanoparticles on Magnetic Resonance Imaging Relaxivity. Frontiers. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. [Link]

  • Small iron oxide nanoparticles as MRI T 1 contrast agent: scalable inexpensive water-based synthesis using a flow reactor. Nanoscale (RSC Publishing). [Link]

  • Analytical methods for separating and isolating magnetic nanoparticles. ResearchGate. [Link]

  • Engineering the Colloidal Properties of Iron Oxide Nanoparticles for High T 1 MRI Contrast at 64 mT. ACS Publications. [Link]

  • Förster Resonance Energy Transfer-Based Stability Assessment of PLGA Nanoparticles in Vitro and in Vivo. PMC. [Link]

  • MICROFLUIDIC SYNTHESIS OF FLUORESCENT MAGNETONANOPARTICLES AND CHARACTERIZATION. Purdue University. [Link]

  • Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo. ResearchGate. [Link]

  • Synthesis and characterization of fluorescent magnetic nanoparticles: a dual-function platform for DNA separation and real-time visualization. RSC Publishing. [Link]

  • Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field. MDPI. [Link]

  • Exceedingly small iron oxide nanoparticles as positive MRI contrast agents. PMC. [Link]

  • Fluorescence‐Tagged Gold Nanoparticles for Rapidly Characterizing the Size‐Dependent Biodistribution in Tumor Models. INBS. [Link]

  • Engineering magnetic nanoparticles and their integration with microfluidics for cell isolation. RSC Publishing. [Link]

  • Review on Recent Progress in Magnetic Nanoparticles: Synthesis, Characterization, and Diverse Applications. Frontiers. [Link]

  • Characterization of magnetic nanoparticle by dynamic light scattering. PMC. [Link]

  • Using UV-VIS Spectrophotometers in Nanomaterials Characterization. Drawell. [Link]

  • Exploiting the Potential of Magnetic Nanoparticles for Rapid Diagnosis Tests (RDTs): Nanoparticle-Antibody Conjugates and Color Development Strategies. PMC. [Link]

  • UV-Vis Spectroscopic Characterization of Nanomaterials in Aqueous Media. JoVE. [Link]

  • Understanding the UV-Vis Spectroscopy for Nanoparticles. SciTechnol. [Link]

  • Rapid Quantitative Detection of Dye Concentration in Pt/TiO 2 Photocatalytic System Based on RGB Sensing. MDPI. [Link]

  • EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. ResearchGate. [Link]

  • UV-Vis-NIR spectroscopy for nanomaterials research. Agilent. [Link]

  • Magnetic Nanoparticle-Based Nucleic Acid Isolation Technique, Understanding Principle & Applications. YouTube. [Link]

  • Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. PMC. [Link]

  • 50 nm Super Mag Carboxylic Acid Beads Conjugation Protocol. Biologix Group. [Link]

  • Conjugation Protocol Red Carboxyl Fluorescent Nanoparticles (F61502). Ocean NanoTech, LLC. [Link]

  • EDC/NHS based coupling and stability? ResearchGate. [Link]

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Method

Application Note: In Vivo Near-Infrared Fluorescence Imaging Using Cy5.5 Amine

Introduction & Scientific Rationale Near-infrared (NIR) fluorescence imaging is a foundational modality for non-invasive in vivo monitoring, drug biodistribution analysis, and tumor targeting. The "optical window" of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Near-infrared (NIR) fluorescence imaging is a foundational modality for non-invasive in vivo monitoring, drug biodistribution analysis, and tumor targeting. The "optical window" of biological tissues (650–900 nm) exhibits minimal light scattering and drastically reduced autofluorescence from endogenous chromophores like hemoglobin and melanin[1].

Cy5.5 amine is a highly water-soluble, photostable cyanine dye engineered specifically for this NIR window[2]. Unlike standard reactive dyes (such as NHS esters), Cy5.5 amine possesses a free primary aliphatic amino group. This structural feature allows researchers to perform bioorthogonal conjugation onto targeting vectors—such as carboxylated nanoparticles, hyaluronic acid, or targeted peptides—using carbodiimide activation chemistry[2][3].

Table 1: Photophysical & Chemical Properties of Cy5.5 Amine
PropertyValueCausality / Experimental Significance
Excitation Maximum ~675 nmFalls within the NIR optical window, avoiding excitation of tissue autofluorescence[4].
Emission Maximum ~694 nmEnables deep tissue penetration with minimal photon scattering[5].
Functional Group Primary Amine (-NH₂)Acts as a potent nucleophile for conjugation to activated carboxyls or epoxides[2].
Solubility High (Aqueous)Eliminates the need for toxic organic co-solvents during in vivo administration[6].

Mechanistic Causality of Bioconjugation

To utilize Cy5.5 amine for targeted in vivo imaging, it must be covalently linked to a targeting vector. The gold standard for this is the two-step EDC/Sulfo-NHS coupling method[7].

The Causality of pH Control: The success of this protocol relies entirely on exploiting the pH-dependent states of the functional groups. EDC activates carboxyl groups most efficiently at an acidic pH (e.g., MES buffer, pH 6.0) to form an O-acylisourea intermediate. Because this intermediate is highly susceptible to rapid hydrolysis in water, Sulfo-NHS is added to convert it into a relatively stable, yet highly reactive, Sulfo-NHS ester[7].

Following activation, the reaction environment must be shifted to a slightly basic pH (7.5–8.5). This shift is non-negotiable: primary amines are only nucleophilic in their deprotonated state (-NH₂). At acidic or neutral pH, the amine on Cy5.5 is protonated (-NH₃⁺) and completely unreactive toward the NHS ester[8][9].

Bioconjugation A Carboxylated Ligand (e.g., Nanoparticle/Peptide) B EDC Activation (pH 6.0) A->B C O-acylisourea Intermediate B->C Unstable D Sulfo-NHS Addition (Stabilization) C->D E NHS-Ester Intermediate D->E Highly Reactive F Cy5.5 Amine Addition (pH 7.5 - 8.5) E->F G Stable Amide Bond (Cy5.5 Conjugate) F->G Nucleophilic Attack

Fig 1. Two-step EDC/Sulfo-NHS bioconjugation mechanism for Cy5.5 amine to carboxylated ligands.

Protocol 1: Bioconjugation of Cy5.5 Amine (Self-Validating Workflow)

Materials Required: Carboxylated targeting vector, EDC, Sulfo-NHS, Cy5.5 Amine, 50 mM MES buffer (pH 6.0), 1M Sodium Bicarbonate (pH 8.5), Sephadex G-25 desalting column.

Step-by-Step Methodology:

  • Ligand Activation: Dissolve the carboxylated ligand (e.g., hyaluronic acid) in 50 mM MES buffer (pH 6.0). Add a 10-fold molar excess of EDC and Sulfo-NHS.

    • Causality: MES is a non-amine-containing buffer that maintains the acidic pH required for EDC activation without acting as a competitive nucleophile[7].

  • Intermediate Stabilization: Incubate the mixture for 15–30 minutes at room temperature with gentle agitation. This allows the formation of the stable Sulfo-NHS ester.

  • pH Shift & Conjugation: Adjust the reaction pH to 8.0 using 1M Sodium Bicarbonate. Immediately add a 5-fold molar excess of Cy5.5 Amine (pre-dissolved in anhydrous DMSO)[10][11].

    • Causality: The basic pH deprotonates the Cy5.5 amine, initiating the nucleophilic attack on the NHS ester[9]. Incubate for 2 hours at room temperature in the dark.

  • Quenching: Add Tris-HCl (pH 7.4) to a final concentration of 50 mM for 15 minutes to quench any unreacted NHS esters[9].

  • Self-Validation & Purification: Purify the conjugate using a Sephadex G-25 size-exclusion column equilibrated with PBS. The high-molecular-weight conjugate will elute first, followed by the free, unreacted Cy5.5 amine[6][8].

    • Validation Metric: Measure the absorbance of the purified fractions at 280 nm (ligand) and 675 nm (Cy5.5). Calculate the Degree of Labeling (DOL). A DOL between 2 and 6 is optimal; >10 risks severe fluorescence self-quenching[6].

In Vivo Near-Infrared Imaging Workflow

Once the targeted Cy5.5 probe is synthesized and validated, it can be deployed for in vivo biodistribution and tumor-targeting assays.

InVivoImaging A Tail Vein Injection B Systemic Circulation A->B C Target Tissue Accumulation B->C EPR Effect or Active Targeting D IVIS Imaging (Ex: 675nm / Em: 694nm) C->D NIR Excitation E Biodistribution Analysis D->E Fluorescence Quantification

Fig 2. In vivo NIR fluorescence imaging workflow from tail vein injection to biodistribution.

Protocol 2: In Vivo Imaging (Self-Validating Workflow)

Step-by-Step Methodology:

  • System Validation (Phantom Imaging): Before animal injection, prepare a 96-well plate with serial dilutions of the Cy5.5 conjugate (1 nM to 1 µM). Image using the in vivo imaging system (IVIS).

    • Causality: This confirms that the excitation (615–665 nm) and emission (695–770 nm) filter sets are correctly paired and establishes the linear dynamic range of the CCD camera[4].

  • Animal Preparation: Utilize athymic nude mice, or chemically depilate the region of interest on wild-type mice. Hair causes severe photon scattering and absorbs NIR light, drastically reducing the signal-to-noise ratio.

  • Probe Administration: Administer the purified Cy5.5 conjugate via lateral tail vein injection (e.g., 0.2 nmol of Cy5.5 equivalent per mouse in 100 µL PBS)[11].

    • Validation Metric (Control Cohort): Concurrently inject a control cohort with free Cy5.5 amine.

  • Dynamic Imaging & Kinetic Analysis: Acquire whole-body fluorescence images at 0.5, 2, 6, 12, and 24 hours post-injection[1][12].

    • Data Interpretation: Free Cy5.5 amine is a small molecule that will be rapidly cleared through the renal system within 0.5 to 24 hours[4]. If the experimental cohort exhibits a prolonged circulation half-life and localized accumulation (e.g., at a tumor site) at 24 hours, the self-validating system confirms that the signal is driven by the targeting vector, not by cleaved or unreacted dye[4][12].

Data Interpretation & Troubleshooting

Table 2: Troubleshooting Guide for Cy5.5 Amine Conjugation and Imaging
IssueMechanistic CauseCorrective Action / Validation Step
Low Degree of Labeling (DOL) Amine protonation during conjugation.Ensure the conjugation buffer pH is strictly maintained between 7.5 and 8.5. Do not use amine-containing buffers (e.g., Tris) during conjugation[9].
High Background Fluorescence In Vivo Unreacted free dye in the injectate.Validate purification efficacy by running the conjugate through a secondary G-25 column or utilizing dialysis (MWCO specific to the ligand)[8].
Rapid Signal Loss In Vivo Fluorescence self-quenching due to over-labeling.Recalculate the DOL. If DOL > 10, the proximity of Cy5.5 molecules causes energy transfer quenching. Reduce the molar excess of Cy5.5 amine in Protocol 1[6].

References

  • Title: Cyanine 5.5 amine - APExBIO. Source: apexbt.com.
  • Title: Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC. Source: nih.gov.
  • Title: A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors - PMC. Source: nih.gov.
  • Title: Cy5.5 Dye Profile - FluoroFinder. Source: fluorofinder.com.
  • Title: Application Notes and Protocols: Sulfo-CY5.5 NHS Ester Bioconjugation - Benchchem. Source: benchchem.com.
  • Title: A nanotherapeutic strategy that engages cytotoxic and immunosuppressive activities for the treatment of cancer recurrence following organ transplantation - PMC. Source: nih.gov.
  • Title: General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Source: echobiosystems.com.
  • Title: Conjugation Protocol for Amine Reactive Dyes - Tocris Bioscience. Source: tocris.com.
  • Title: Cyanine5.5 amine | Benchchem. Source: benchchem.com.
  • Title: Cyanine 5 monosuccinimidyl ester [equivalent to Cy5® NHS ester] - AAT Bioquest. Source: aatbio.com.
  • Title: Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Source: sigmaaldrich.com.
  • Title: Mapping Sentinel Lymph Node Metastasis by Dual-probe Optical Imaging - Theranostics. Source: thno.org.

Sources

Application

Application Note: Site-Specific Bioconjugation of Cyanine5.5 Amine to Monoclonal Antibodies via Fc-Glycan Reductive Amination

Introduction & Mechanistic Rationale When designing near-infrared (NIR) fluorescent probes for in vivo imaging, flow cytometry, or theranostics, Cyanine5.5 (Cy5.5) is a premier choice due to its deep tissue penetration a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

When designing near-infrared (NIR) fluorescent probes for in vivo imaging, flow cytometry, or theranostics, Cyanine5.5 (Cy5.5) is a premier choice due to its deep tissue penetration and low autofluorescence background. However, the bioconjugation strategy strictly dictates the in vivo performance of the resulting monoclonal antibody (mAb) conjugate. While N-hydroxysuccinimide (NHS) esters are ubiquitous for targeting primary amines (lysine residues), this stochastic approach frequently compromises the antigen-binding affinity of the Fab region and yields highly heterogeneous products with unpredictable pharmacokinetics.

To bypass these limitations, we utilize Cy5.5-amine to execute a site-specific conjugation via the conserved N-linked glycans located at Asn-297 in the 1[1]. By restricting modifications to the Fc domain—spatially distant from the variable region—the immunoreactivity of the antibody remains entirely unperturbed.

DecisionTree Start Objective: Conjugate Cy5.5-Amine to mAb Option1 Carboxyl Activation (EDC / sulfo-NHS) Start->Option1 Targets Asp/Glu Option2 Glycan Oxidation (Sodium Periodate) Start->Option2 Targets Fc N297 Result1 Random Conjugation (High Polymerization Risk) Option1->Result1 Result2 Site-Specific Conjugation (Preserves Fab Affinity) Option2->Result2

Decision matrix for selecting the optimal bioconjugation strategy for amine-reactive dyes.
The Causality of Reductive Amination

The process relies on the periodate-mediated oxidative cleavage of vicinal diols (cis-glycols) present on the Fc carbohydrate chains. This mild oxidation generates reactive 2[2]. When Cy5.5-amine is introduced, it acts as a nucleophile, attacking the aldehydes to form an intermediate imine, known as a Schiff base.

Because Schiff bases are reversible and hydrolytically unstable in aqueous environments, a reductive amination step is mandatory. We employ sodium cyanoborohydride (NaCNBH₃) to selectively reduce the imine into a 3[3]. NaCNBH₃ is specifically chosen over sodium borohydride (NaBH₄) because it selectively reduces imines at physiological pH (pH 6.0–7.5) without reducing unreacted aldehydes back to alcohols, driving the equilibrium toward complete conjugation.

Workflow mAb Native IgG (Fc Glycans) Oxidation NaIO4 Oxidation (Cleaves cis-diols) mAb->Oxidation Aldehyde Oxidized mAb (Reactive Aldehydes) Oxidation->Aldehyde Conjugation Cy5.5-Amine Addition (pH 7.2) Aldehyde->Conjugation SchiffBase Schiff Base (Unstable Imine) Conjugation->SchiffBase Reduction NaCNBH3 Reduction (Reductive Amination) SchiffBase->Reduction Product Cy5.5-mAb Conjugate (Stable Alkyl Amine) Reduction->Product

Site-specific bioconjugation workflow via Fc glycan oxidation and reductive amination.

Quantitative Optimization of Oxidation Parameters

The generation of aldehydes must be tightly controlled. Over-oxidation (using >10 mM NaIO₄ or elevated temperatures) can cleave the peptide backbone or4[4] like methionine, leading to irreversible antibody aggregation. Table 1 summarizes empirical data demonstrating the causality between oxidation conditions and the final Degree of Labeling (DOL).

Table 1: Optimization of Oxidation Conditions and Resulting Degree of Labeling (DOL)

NaIO₄ (mM)Oxidation TimepHTemp (°C)Aldehydes / mAbFinal Cy5.5 DOLAggregation Risk
1.030 min5.541.2 ± 0.20.8 ± 0.1Low (< 1%)
10.0 60 min 5.5 4 3.5 ± 0.4 2.4 ± 0.3 Low (< 2%)
20.0120 min7.2226.8 ± 0.54.5 ± 0.4High (> 10%)

Insight: 10 mM NaIO₄ at 4°C provides the optimal balance, yielding a DOL of ~2.4, which is ideal for Cy5.5 to prevent self-quenching while maintaining robust fluorescence.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating intermediate checkpoints to ensure the reaction is proceeding correctly before committing expensive fluorophores.

Phase 1: Antibody Preparation & Buffer Exchange

Causality: Periodate oxidation is most efficient and specific to carbohydrates in mildly acidic conditions. Amines in standard buffers (like Tris) will quench the subsequent conjugation.

  • Concentrate the native mAb to 2–5 mg/mL.

  • Buffer exchange the mAb into Oxidation Buffer (0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5) using a 40 kDa MWCO centrifugal filter or a PD-10 desalting column.

Phase 2: Periodate Oxidation of Fc Glycans
  • Prepare a fresh 100 mM stock of Sodium Meta-Periodate (NaIO₄) in Oxidation Buffer. (Note: NaIO₄ is light-sensitive; wrap the tube in foil).

  • Add the NaIO₄ stock to the mAb solution to achieve a final concentration of 10 mM .

  • Incubate for 60 minutes at 4°C in the dark with gentle end-over-end rotation.

Phase 3: Intermediate Desalting & Self-Validation

Causality: Unreacted NaIO₄ will oxidize the Cy5.5 dye if not removed. We must transition to a neutral pH to facilitate the nucleophilic attack of the amine.

  • Immediately desalt the oxidized mAb into Conjugation Buffer (1X PBS, pH 7.2) using a Zeba™ Spin Desalting Column.

  • Self-Validation Checkpoint (Aldehyde Quantification): React a 10 µL aliquot of the oxidized mAb with Purpald reagent (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole). A colorimetric shift to purple (measured at 550 nm) confirms successful aldehyde generation.

Phase 4: Conjugation with Cy5.5-Amine
  • Reconstitute Cy5.5-amine in anhydrous DMSO to a concentration of 10 mM.

  • Add a 15-fold molar excess of Cy5.5-amine to the oxidized mAb. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent mAb denaturation.

  • Incubate the mixture for 2 hours at Room Temperature (RT) in the dark.

Phase 5: Reductive Amination (Stabilization)

Causality: The Schiff base formed in Phase 4 is unstable. NaCNBH₃ permanently locks the conjugate.

  • Prepare a 5 M stock of Sodium Cyanoborohydride (NaCNBH₃) in 10 mM NaOH. (Safety: Perform in a fume hood; toxic HCN gas can form in highly acidic conditions, though safe at pH 7.2).

  • Add NaCNBH₃ to the reaction mixture to a final concentration of 50 mM .

  • Incubate for 1 hour at RT or overnight at 4°C.

Phase 6: Final Purification and QC
  • Remove unreacted Cy5.5-amine and NaCNBH₃ by passing the mixture through a size-exclusion chromatography (SEC) column (e.g., Superdex 200) or a fresh PD-10 column pre-equilibrated with Storage Buffer (1X PBS, pH 7.4).

  • Self-Validation Checkpoint (Aggregation): Analyze the purified conjugate via analytical SEC-HPLC. The monomeric peak should represent >95% of the total protein area.

Quality Control: Calculating Degree of Labeling (DOL)

To validate the final product, measure the absorbance of the conjugate at 280 nm (protein) and 674 nm (Cy5.5). Use the following formulas to calculate the DOL:

  • Corrected A280 = A280​−(A674​×0.05) (where 0.05 is the correction factor for Cy5.5 absorbance at 280 nm)

  • Protein Concentration (M) = ϵIgG​Corrected A280​​ (where ϵIgG​≈210,000M−1cm−1 )

  • Dye Concentration (M) = ϵCy5.5​A674​​ (where ϵCy5.5​≈250,000M−1cm−1 )

  • DOL = Protein Concentration (M)Dye Concentration (M)​

Target DOL for Cy5.5-mAb conjugates is typically 2.0 – 3.0 to maximize fluorescence while preventing fluorophore self-quenching and preserving pharmacokinetics.

References

  • 2 - nih.gov

  • 3 - biopharminternational.com

  • 4 - rsc.org

  • 1 - creative-biolabs.com

Sources

Method

Application Note: Covalent Conjugation of Cyanine5.5 Amine for In Vivo Targeted Drug Delivery Tracking

Introduction & Scientific Rationale Tracking the biodistribution, cellular uptake, and pharmacokinetics of nanocarriers is a critical bottleneck in targeted drug development. Historically, researchers have relied on enca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Tracking the biodistribution, cellular uptake, and pharmacokinetics of nanocarriers is a critical bottleneck in targeted drug development. Historically, researchers have relied on encapsulating lipophilic fluorescent dyes (e.g., Coumarin 6, DiI) within the hydrophobic cores of nanoparticles. However, these non-covalent systems are highly susceptible to premature dye leakage in physiological environments. This leakage leads to false-positive tracking signals, where the observed fluorescence represents the free dye's biodistribution rather than the nanoparticle carrier itself[1].

To overcome this, covalently conjugating a near-infrared (NIR) fluorophore to the polymer backbone (e.g., Poly(lactic-co-glycolic acid) [PLGA] or Hyaluronic Acid [HA]) ensures that the fluorescent signal acts as a true proxy for the nanocarrier[1]. Cyanine5.5 (Cy5.5) amine is the gold standard for this application. With an excitation maximum of ~673 nm and an emission maximum of ~707 nm, Cy5.5 operates deep within the NIR window[2]. This specific spectral range avoids the high autofluorescence of biological tissues (caused by hemoglobin and melanin) and enables deep tissue penetration for high-resolution in vivo imaging[2][3].

Mechanistic Principles of Conjugation

The conjugation protocol utilizes zero-length crosslinking via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

  • Activation: EDC reacts with the terminal carboxyl groups on the targeting polymer to form an highly reactive, yet unstable, O-acylisourea intermediate[4].

  • Stabilization: Because the O-acylisourea intermediate is susceptible to rapid hydrolysis in the presence of trace water, NHS is introduced to convert it into a semi-stable, amine-reactive NHS ester[4][5].

  • Amidation: The primary amine group of the Cy5.5 amine nucleophilically attacks the NHS ester, displacing the NHS group and forming a permanent, stable amide bond[5]. A mild base, such as Triethylamine (TEA), is utilized to act as a proton scavenger, ensuring the amine group remains deprotonated and highly nucleophilic.

Workflow Visualization

G cluster_0 Phase 1: Chemical Conjugation cluster_1 Phase 2: Formulation & Tracking N1 Carboxylated Carrier (PLGA / HA) N2 EDC/NHS Activation (Stable NHS Ester) N1->N2 Solvent + EDC/NHS RT, 15-60 min N3 Cy5.5 Amine Addition (Amide Bond Formation) N2->N3 TEA Catalyst Overnight, Dark N4 Purification (Dialysis MWCO 3.5k-10k) N3->N4 Remove Free Dye N5 Nanoparticle Assembly (Emulsion/Self-Assembly) N4->N5 Lyophilization & Resuspension N6 In Vivo NIR Imaging (Ex: 673nm / Em: 707nm) N5->N6 IV/Oral Administration

Workflow of Cy5.5 amine conjugation and in vivo nanoparticle tracking.

Quantitative Data & Specifications

Table 1: Photophysical & Chemical Properties of Cy5.5 Amine [2]

PropertySpecification
Molecular Weight 753.9 g/mol
Excitation Maximum ~673 nm
Emission Maximum ~707 nm
Extinction Coefficient 209,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield 0.2
Solubility DMSO, DMF, Dichloromethane (DCM)

Step-by-Step Experimental Protocol

Note: This protocol is optimized for carboxyl-terminated PLGA or Hyaluronic Acid (HA). Molar ratios must be adjusted based on the specific molecular weight and carboxyl density of your polymer.

Phase 1: EDC/NHS Activation
  • Polymer Dissolution: Dissolve 100 mg of the carboxylated polymer in 4–5 mL of an appropriate anhydrous solvent. Use Dichloromethane (DCM) for PLGA[4] or a DMSO/Water mixture for HA[5][6].

  • EDC Addition: Add a 10-fold molar excess of EDC to the polymer solution. Stir for 10–15 minutes at room temperature. Causality: Allowing a brief pre-activation before NHS addition maximizes the conversion rate of the carboxyl groups into the O-acylisourea intermediate.

  • NHS Addition: Add a 10-fold molar excess of NHS (dissolved in a minimal volume of solvent) dropwise. Stir the mixture for 1 hour at room temperature to form the stable NHS ester[4].

Phase 2: Cy5.5 Amine Conjugation
  • Dye Preparation: Dissolve Cy5.5 amine in anhydrous DMSO or DCM to create a 10 mg/mL stock solution[2][5].

  • Conjugation: Add the Cy5.5 amine to the activated polymer mixture at a 1:1 to 1:2 molar ratio (Dye:Polymer).

  • Catalysis: Add 0.1% to 1% (v/v) Triethylamine (TEA) to the reaction mixture[5]. Causality: TEA acts as a proton scavenger. By keeping the microenvironment basic, it ensures the Cy5.5 primary amine remains deprotonated and highly nucleophilic, preventing reaction stalling.

  • Incubation: Protect the reaction vessel from light using aluminum foil and stir continuously overnight (12–18 hours) at room temperature[4][5].

Phase 3: Purification and Self-Validation

Critical Insight: Unreacted free dye will skew in vivo biodistribution data, accumulating in the kidneys or liver independently of the nanocarrier. Rigorous purification is mandatory. 8. Dialysis: Transfer the reaction mixture into a dialysis cassette with a Molecular Weight Cut-Off (MWCO) of 3,500 – 10,000 Da (depending on the polymer's size)[4][7]. 9. Solvent Exchange: Dialyze against distilled water or a suitable buffer gradient (e.g., 0.01M NaOH followed by distilled water) for 48–72 hours, changing the dialysate twice daily[6]. 10. Self-Validating Control: Always run a parallel "mock" reaction containing the polymer and Cy5.5 amine without EDC/NHS. Subject this mock batch to the exact same dialysis protocol. After 72 hours, the mock batch must exhibit zero fluorescence. Causality: If fluorescence persists in the mock batch, your dialysis duration or MWCO is insufficient to remove physically entrapped dye, invalidating the covalent tracking assumption. 11. Lyophilization: Freeze-dry the purified polymer-Cy5.5 conjugate and store at -20°C in the dark[1].

Phase 4: Nanoparticle Formulation and In Vivo Imaging
  • Formulation: Formulate the targeted nanoparticles using standard techniques suitable for your polymer (e.g., water-in-oil-in-water double emulsion for PLGA-Cy5.5 conjugates)[1][4].

  • In Vivo Administration: Administer the freshly prepared Cy5.5-labeled nanoparticles intravenously, orally, or intratracheally to the animal model[4][6][8].

  • Tracking: Utilize an in vivo imaging system (IVIS) or confocal scanning microscope. Set excitation filters to ~675 nm and emission filters to ~695–710 nm to track real-time biodistribution and tissue accumulation[5][8].

References

  • Hyaluronic acid-bilirubin nanomedicine for targeted modulation of dysregulated intestinal barrier, microbiome, and immune responses in colitis Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Modulating lung immune cells by pulmonary delivery of antigen-specific nanoparticles to treat autoimmune disease Source: PubMed Central (PMC) / Science Advances URL:[Link]

  • Mapping Sentinel Lymph Node Metastasis by Dual-probe Optical Imaging Source: Theranostics URL:[Link]

  • Antimicrobial Loaded Graft-Copolymer Nanoparticles for Treatment of Pseudomonas aeruginosa Infections Source: bioRxiv URL:[Link]

  • Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging Source: Sensors & Diagnostics (RSC Publishing) URL:[Link]

Sources

Application

High-Efficiency Conjugation of Hyaluronic Acid with Cyanine5.5 Amine for CD44-Targeted In Vivo Imaging

Executive Summary & Mechanistic Rationale The development of targeted theranostic nanomedicines relies heavily on the precise bioconjugation of targeting ligands to imaging agents. Hyaluronic acid (HA), a naturally occur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted theranostic nanomedicines relies heavily on the precise bioconjugation of targeting ligands to imaging agents. Hyaluronic acid (HA), a naturally occurring glycosaminoglycan, exhibits a strong binding affinity for the CD44 receptor, a transmembrane glycoprotein frequently overexpressed in various solid tumors and cancer stem cells1[1]. By covalently linking HA to Cyanine5.5 (Cy5.5)—a near-infrared (NIR) fluorophore with an excitation of ~675 nm and emission of ~694 nm—researchers can achieve deep-tissue optical imaging with minimal background autofluorescence 2[2].

This application note details a self-validating, zero-length crosslinking protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to conjugate the primary amine of Cy5.5-Amine to the carboxyl groups of the HA backbone.

CD44_Pathway A HA-Cy5.5 Conjugate (Systemic Injection) B Tumor Microenvironment (CD44 Overexpression) A->B Circulation C Receptor Binding (HA to CD44) B->C High Affinity D Receptor-Mediated Endocytosis C->D Internalization E Lysosomal Processing & Intracellular Release D->E Vesicle Maturation F Near-Infrared (NIR) Fluorescence Imaging E->F Signal Emission (Ex: 675nm / Em: 694nm)

CD44-mediated targeted cellular uptake and NIR imaging pathway of HA-Cy5.5.

The Chemistry of EDC/NHS Coupling: Causality & Design

Carbodiimide crosslinking is highly sensitive to pH and buffer composition. EDC reacts with the carboxylate groups of HA to form an active, but highly unstable, O-acylisourea intermediate. If a primary amine is not immediately available, this intermediate rapidly hydrolyzes back to a carboxylate.

To prevent this, NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS-ester. This ester is highly reactive toward the unprotonated primary amine of Cy5.5-Amine, forming a stable amide bond.

Buffer Causality: The activation step must be performed in 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 5.5. MES is chosen because it lacks extraneous carboxyls or primary amines that would compete with the reaction 3[3]. However, the subsequent amine conjugation step requires a pH shift to 7.0–7.5 to ensure the Cy5.5 amine is unprotonated and nucleophilic4[4].

EDC_NHS_Chemistry Step1 Hyaluronic Acid (HA) Carboxyl Groups (-COOH) Step2 EDC Activation (MES Buffer, pH 5.5) Step1->Step2 Step3 O-Acylisourea Intermediate (Unstable) Step2->Step3 + EDC Step4 NHS Addition Step3->Step4 Rapid conversion required Step5 NHS-Ester Intermediate (Amine-Reactive, Stable) Step4->Step5 + NHS Step6 Cy5.5-Amine Addition (pH 7.0 - 7.5) Step5->Step6 Nucleophilic Attack Step7 HA-Cy5.5 Conjugate (Stable Amide Bond) Step6->Step7 - NHS release

Reaction mechanism for EDC/NHS-mediated amidation of HA with Cy5.5-Amine.

Quantitative Data & Optimization Parameters

Table 1: Optimal Reaction Parameters for HA-Cy5.5 Conjugation
ParameterOptimal ValueMechanistic Rationale
HA : EDC : NHS (Molar Ratio) 1 : 2 : 2 (relative to target COOH)Ensures sufficient activation of carboxyl groups without inducing excessive intramolecular crosslinking or rapid hydrolysis.
Activation Buffer 0.1 M MES, pH 5.5Acidic pH maximizes EDC efficiency. MES lacks primary amines/carboxyls that would interfere with the crosslinker.
Conjugation pH 7.0 - 7.5Primary amines must be unprotonated (nucleophilic) to attack the NHS-ester.
Co-solvent 10-20% DMSOSolubilizes the highly hydrophobic Cy5.5 amine in the aqueous HA solution, preventing dye precipitation.

Step-by-Step Experimental Protocol

Note: Cy5.5 is light-sensitive. Perform all conjugation and purification steps in low-light conditions or wrap reaction vessels in aluminum foil.

Phase 1: Preparation and Activation of HA
  • Dissolution: Dissolve 10 mg of Sodium Hyaluronate (HA, target MW depending on application, e.g., 10 kDa for tumor penetration) in 2.0 mL of 0.1 M MES buffer (pH 5.5). Stir gently at room temperature until a clear, homogenous solution is achieved.

  • EDC Addition: Calculate the moles of repeating disaccharide units (each containing one carboxyl group). Add EDC to achieve a 2-fold molar excess relative to the desired degree of substitution. Stir for 15 minutes.

  • NHS Addition: Add NHS at a 1:1 molar ratio to EDC. Allow the activation reaction to proceed for 30 minutes at room temperature to form the stable NHS-ester intermediate.

Phase 2: Conjugation with Cy5.5 Amine
  • Dye Preparation: Dissolve Cy5.5-Amine in anhydrous DMSO to create a 10 mg/mL stock solution.

  • pH Adjustment: Carefully adjust the pH of the activated HA solution to 7.2 using 0.1 M NaOH. Critical Step: Do not exceed pH 8.0, as NHS-esters hydrolyze rapidly in highly basic conditions.

  • Conjugation: Dropwise, add the calculated volume of Cy5.5-Amine/DMSO stock to the HA solution (targeting a 5-10% substitution degree). The final DMSO concentration should not exceed 20% v/v.

  • Incubation: Stir the reaction mixture continuously overnight (12-18 hours) at room temperature in complete darkness.

Phase 3: Purification (Self-Validating Dialysis)
  • Dialysis Setup: Transfer the reaction mixture into a regenerated cellulose dialysis membrane (MWCO 3.5 kDa or 10 kDa, strictly dependent on the HA molecular weight used).

  • Buffer Exchange: Dialyze against a gradient of DMSO/Water (to remove unreacted hydrophobic dye), followed by 1x PBS, and finally against excessive volumes of ultra-pure distilled water (diH₂O) for 48-72 hours. Change the dialysate every 8 hours.

  • Validation Check: Measure the absorbance of the external dialysate water at 675 nm. The purification is complete only when the dialysate reads an absorbance of 0.000, confirming the absolute removal of free Cy5.5 dye.

Phase 4: Lyophilization
  • Snap-freeze the purified HA-Cy5.5 solution using liquid nitrogen.

  • Lyophilize for 48 hours to obtain a dry, blue/green sponge-like powder. Store at -20°C in a desiccator, protected from light.

Quality Control & Self-Validating Metrics

To ensure the integrity of the synthesized nanoconjugate before in vivo application, the system must be validated against the following metrics:

Table 2: Quality Control & Validation Metrics
Analytical MethodTarget MetricPurpose
UV-Vis Spectroscopy Absorbance at ~675 nmQuantify Cy5.5 concentration against a standard curve to calculate the exact Degree of Substitution (DS).
Dynamic Light Scattering (DLS) Size & Polydispersity Index (PDI)Verify that the conjugation did not induce unwanted aggregation or macroscopic crosslinking (Target PDI < 0.2).
Dialysate Monitoring Zero absorbance at 675 nmConfirm complete removal of unreacted free Cy5.5 dye, preventing false-positive background signals during in vivo imaging.

Self-Validation Calculation (Degree of Substitution): Dissolve a known mass of the lyophilized HA-Cy5.5 in water. Measure the absorbance at 675 nm. Using the molar extinction coefficient of Cy5.5 (~250,000 M⁻¹cm⁻¹), calculate the molarity of the dye. Divide the moles of dye by the total moles of HA disaccharide units to yield the exact DS percentage.

References

  • Vinogradov, S., & Wei, X. (2012). Cancer Stem Cells and Drug Resistance: The Potential of Nanomedicine. ResearchGate. 1

  • Mapping Sentinel Lymph Node Metastasis by Dual-probe Optical Imaging. PMC. 2

  • Coupling of substances containing a primary amine to hyaluronan via carbodiimide-mediated amidation. Diva-Portal.

  • Optimal conjugation of catechol group onto hyaluronic acid in coronary stent substrate coating for the prevention of restenosis. PMC. 4

  • Methods of making chitosan/hyaluronic acid hydrogel compositions and compositions made therefrom. Google Patents. 3

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low conjugation yield with cyanine5.5 amine

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the mechanistic and procedural pitfalls associated with C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the mechanistic and procedural pitfalls associated with Cyanine5.5 (Cy5.5) amine conjugation.

Unlike standard protocol sheets, this guide focuses on the causality behind experimental failures. By understanding the chemical microenvironments required for both carbodiimide activation and nucleophilic substitution, you can transform a failing reaction into a self-validating, high-yield workflow.

Diagnostic Decision Tree

Before diving into the specific FAQs, use this logic tree to identify the root cause of your low conjugation yield.

TroubleshootingTree Start Low Conjugation Yield with Cy5.5 Amine Q1 Is the target molecule functionalized with -COOH or NHS? Start->Q1 A1_No ERROR: Cy5.5 Amine cannot react with target amines. Q1->A1_No No Q2 Is the dye precipitating in the reaction buffer? Q1->Q2 Yes A2_Yes FIX: Add 10-20% DMF/DMSO or switch to Sulfo-Cy5.5 Q2->A2_Yes Yes Q3 Are buffers free of competing amines (Tris, Glycine)? Q2->Q3 No A3_No FIX: Buffer exchange into PBS or HEPES. Q3->A3_No No Q4 Is the pH optimized for a 2-step EDC/NHS reaction? Q3->Q4 Yes A4_No FIX: Activatation at pH 5.5 Coupling at pH 8.0 Q4->A4_No No Success Optimal Yield Achieved Q4->Success Yes

Caption: Diagnostic workflow for troubleshooting Cy5.5 amine conjugation failures.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: I mixed Cyanine5.5 amine with my protein, but no conjugation occurred. What went wrong? The Causality: The most common error in bioconjugation is a mismatch of reactive groups. "Cyanine5.5 amine" means the dye itself possesses a primary amine ( −NH2​ )[1]. It is designed to act as a nucleophile. If you are trying to label a standard protein, proteins predominantly expose their own amines (lysine residues). Mixing an amine with an amine results in zero reaction. The Fix: To use Cy5.5 amine, your target must possess a carboxylic acid ( −COOH ) that you actively convert into an NHS ester, or your target must be a pre-activated NHS ester or aldehyde[2]. If you want to label protein lysines, you must purchase Cyanine5.5 NHS ester instead.

Q2: I am using EDC/NHS to couple Cy5.5 amine to my nanoparticle's carboxyl groups, but the yield is <10%. How do I fix this? The Causality: Low yield in EDC/NHS coupling is almost always a pH conflict. EDC activation of a carboxyl group requires a slightly acidic environment (pH 4.5–6.0) to protonate the carboxylate oxygen, allowing it to attack the carbodiimide[3]. However, the subsequent coupling step requires the Cy5.5 amine to be in its unprotonated, free-base form to act as a nucleophile. The pKa of typical primary amines is ~9.0. If you perform the entire reaction at pH 6.0, the Cy5.5 amine is fully protonated ( −NH3+​ ) and completely unreactive. Conversely, if you activate at pH 8.0, the EDC hydrolyzes rapidly before it can form the O-acylisourea intermediate[3]. The Fix: You must use a two-step protocol . Activate the carboxyl groups in MES buffer at pH 5.5. Then, raise the pH to 8.0 (using concentrated PBS or Borate) immediately before adding the Cy5.5 amine[4].

Q3: The dye seems to precipitate when I add it to my reaction buffer. Does this affect yield? The Causality: Yes, precipitated dye has an effective molarity of zero. Standard Cyanine5.5 is highly hydrophobic due to its polymethine backbone and indolenine rings[5]. In purely aqueous buffers, it will rapidly aggregate and precipitate[6]. The Fix: You must dissolve the standard Cy5.5 amine in anhydrous DMSO or DMF, and ensure the final reaction volume contains 10-20% organic co-solvent[6]. Alternatively, upgrade to Sulfo-Cyanine5.5 amine , which contains sulfonate groups that grant excellent aqueous solubility without the need for co-solvents[5].

Q4: I dissolved my Cy5.5 amine in an old bottle of DMF, but the reaction still failed. Why? The Causality: This is a classic, field-proven trap. Dimethylformamide (DMF) is hygroscopic and slowly degrades over time in the presence of moisture to form dimethylamine and formic acid[7]. Dimethylamine is a highly reactive, unhindered secondary amine. It will aggressively outcompete your bulky Cy5.5 amine for the NHS-ester sites on your target, effectively capping your target molecules with invisible methyl groups[7]. The Fix: Always use freshly opened, anhydrous, amine-free grade DMF or DMSO. If your DMF smells faintly of fish, it is contaminated with dimethylamine and must be discarded.

Quantitative Data & Reagent Selection

Table 1: Buffer Compatibility Matrix Trustworthiness Check: Ensure your buffers do not contain competing nucleophiles or coordinating ions.

Buffer TypeStage of ReactionStatusCausality / Reason for Status
MES (pH 5.5 - 6.0) EDC ActivationIdeal Non-carboxylate buffer; maintains optimal pH for O-acylisourea formation.
PBS (pH 7.5 - 8.5) Amine CouplingIdeal Phosphate does not compete; pH ensures Cy5.5 amine is unprotonated.
Tris / Glycine Any StageIncompatible Contains primary amines. Will completely consume the activated NHS esters.
Acetate / Citrate EDC ActivationIncompatible Contains carboxylates. Will compete with your target for EDC activation.

Table 2: Dye Selection (Standard vs. Sulfonated)

PropertyCyanine5.5 AmineSulfo-Cyanine5.5 Amine
Aqueous Solubility Low (Precipitates)High (Freely soluble)
Co-solvent Required? Yes (10-20% DMSO/DMF)No
Aggregation Tendency High in waterLow
Best Application Organic synthesis, lipophilic targetsDirect protein/nanoparticle labeling in water

Mechanistic Workflow of EDC/NHS Coupling

Understanding the intermediate states of this reaction is critical for troubleshooting. The O-acylisourea intermediate is highly unstable and prone to hydrolysis or rearrangement into a dead-end N-acylurea[3]. Sulfo-NHS is added to convert this into a semi-stable NHS ester, buying you time to introduce the Cy5.5 amine.

ReactionMechanism COOH Target Carboxyl (-COOH) EDC EDC Addition (pH 5.5) COOH->EDC O_Acyl O-Acylisourea (Unstable) EDC->O_Acyl NHS Sulfo-NHS Addition O_Acyl->NHS Fast NAcyl N-Acylurea (Dead End) O_Acyl->NAcyl Rearrangement (If NHS is delayed) NHS_Ester Sulfo-NHS Ester (Semi-stable) NHS->NHS_Ester Amine Cy5.5 Amine (pH 8.0) NHS_Ester->Amine pH shift to 8.0 Amide Stable Amide Conjugate Amine->Amide Nucleophilic Attack

Caption: Chemical pathway of EDC/NHS activation and Cy5.5 amine nucleophilic substitution.

Optimized, Self-Validating Experimental Protocol

This protocol utilizes a two-step method to prevent the pH conflicts described in Q2 and incorporates validation checkpoints.

Materials Needed:

  • Target molecule with exposed -COOH groups (e.g., carboxylated nanoparticles or succinylated proteins).

  • Cyanine5.5 amine (or Sulfo-Cyanine5.5 amine).

  • EDC·HCl and Sulfo-NHS (Must be stored at -20°C with desiccant).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0.

Step 1: Target Preparation & Activation

  • Dissolve your carboxylated target in Activation Buffer (MES, pH 6.0).

  • Add a 10-fold molar excess of Sulfo-NHS to the target. Note: Always add Sulfo-NHS before EDC to immediately capture the unstable intermediate.

  • Add a 10-fold molar excess of EDC·HCl.

  • Incubate at room temperature for 15–30 minutes. Self-Validation Checkpoint: Do not exceed 30 minutes. Prolonged incubation leads to hydrolysis of the active ester and N-acylurea formation[3].

Step 2: Buffer Exchange / pH Shift

  • To prevent EDC from cross-linking the Cy5.5 amine to itself (if impurities exist) and to optimize the pH for the amine, raise the pH to 8.0.

  • Method A (For Nanoparticles): Add a concentrated volume (e.g., 10X) of Coupling Buffer (pH 8.5) to shift the overall pH to ~8.0.

  • Method B (For Proteins): Run the activated protein through a Zeba™ Spin Desalting Column pre-equilibrated with Coupling Buffer (pH 8.0) to remove unreacted EDC/NHS.

Step 3: Dye Preparation & Conjugation

  • If using standard Cy5.5 amine, dissolve it in anhydrous, freshly opened DMSO to a concentration of 10 mM. If using Sulfo-Cy5.5 amine, dissolve directly in Coupling Buffer[6].

  • Add a 5- to 10-fold molar excess of Cy5.5 amine to the activated target. Ensure the final concentration of DMSO does not exceed 20% to prevent target denaturation.

  • Incubate for 2 hours at room temperature in the dark (Cyanine dyes are photostable, but minimizing light exposure prevents baseline photobleaching)[]. Self-Validation Checkpoint: If the solution turns cloudy upon adding the dye, your organic co-solvent ratio is too low. Add DMSO dropwise until the solution clears, or the dye will not react.

Step 4: Purification

  • Remove unreacted dye using size exclusion chromatography (SEC), dialysis, or centrifugal ultrafiltration (e.g., Amicon® Ultra), washing with PBS (pH 7.4) until the flow-through is clear.

References

  • Creative Diagnostics. Cyanine Dyes - Sulfonated vs Non-Sulfonated. Available at:[Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. PubMed. Available at:[Link]

  • ResearchGate Community. EDC/NHS based coupling and stability? (Discussion on DMF degradation). Available at: [Link]

  • Int. J. Electrochem. Sci. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction. Available at:[Link]

  • Zhukova, V., et al. (2020). Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties. PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Molar Ratios for Cy5.5 Amine Peptide Conjugation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals performing bioconjugation of peptides with Cy5.5 amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals performing bioconjugation of peptides with Cy5.5 amine. Unlike standard NHS-ester labeling, which targets peptide amines, using a dye-amine reverses the chemistry: you must activate the peptide's carboxylic acids to react with the dye. This guide provides field-proven methodologies, causality-driven troubleshooting, and quantitative optimization strategies to ensure high-yield, pure conjugates.

Reaction Workflow & Mechanism

To couple Cy5.5 amine to a peptide, the peptide's carboxyl groups (C-terminus, Aspartate, or Glutamate) must first be activated using carbodiimide chemistry (EDC) and stabilized by N-hydroxysuccinimide (NHS)[1].

G A Peptide (Free -COOH, Protected -NH2) B EDC Activation (pH 4.5 - 6.0) A->B C O-Acylisourea Intermediate (Unstable) B->C D NHS / Sulfo-NHS Addition C->D E NHS Ester Intermediate (Semi-stable) D->E F Cy5.5 Amine Coupling (pH 7.0 - 8.5) E->F Add Cy5.5 Amine G Stable Amide Bond (Cy5.5-Labeled Peptide) F->G

EDC/NHS-mediated coupling workflow for Cy5.5 amine to peptide carboxyl groups.

Expert FAQs: Experimental Causality

Q1: Why should I use Cy5.5 amine instead of Cy5.5 NHS ester for my peptide? A1: Cy5.5 NHS ester targets primary amines (the N-terminus or Lysine residues). If your peptide's biological activity (e.g., receptor binding) relies on a free N-terminus, labeling it there will destroy its efficacy. Cy5.5 amine allows you to target the C-terminus or Asp/Glu side chains instead, preserving the N-terminal pharmacophore.

Q2: I added EDC, NHS, my peptide, and Cy5.5 amine together, but my solution turned into a cloudy sludge. What went wrong? A2: You likely caused peptide polymerization. If your peptide contains both free amines (N-terminus/Lysines) and free carboxyls (C-terminus/Asp/Glu), EDC/NHS will crosslink the peptides to each other rather than to the dye. Causality-driven solution: You must either use a synthetic peptide with an acetylated N-terminus and no free Lysines, or perform the labeling while the peptide is still attached to a solid-phase synthesis (SPPS) resin, where the backbone amines are protected[2].

Q3: Why do we use two different pH buffers for activation and coupling? A3: The EDC activation step forms an O-acylisourea intermediate that is highly susceptible to hydrolysis. This activation is most efficient and stable at a slightly acidic pH (4.5–6.0)[1]. However, for the coupling step, the primary amine on the Cy5.5 dye must be unprotonated to act as a nucleophile. Therefore, the pH must be raised to 7.0–8.5 during the dye addition[1].

Self-Validating Experimental Protocol (Solution-Phase)

This protocol utilizes a two-step activation and coupling methodology to maximize yield and prevent premature dye hydrolysis. It concludes with a self-validating Degree of Labeling (DOL) calculation.

Phase 1: Carboxyl Activation

  • Peptide Preparation: Dissolve the peptide (ensure primary amines are protected or absent) in Activation Buffer (0.1 M MES, pH 5.5) to a final concentration of 1–5 mg/mL. Do not use buffers containing carboxyls (e.g., acetate) or amines (e.g., Tris).

  • EDC/NHS Addition: Add EDC and Sulfo-NHS to achieve a molar ratio of 1 : 10 : 10 (Peptide : EDC : Sulfo-NHS).

  • Incubation: React for 15–30 minutes at room temperature to form the semi-stable NHS ester[1].

Phase 2: Cy5.5 Amine Coupling 4. pH Adjustment: Adjust the reaction pH to 7.5–8.0 using 1 M Sodium Bicarbonate, or buffer exchange the activated peptide into Coupling Buffer (PBS, pH 7.4) using a rapid desalting column. 5. Dye Addition: Dissolve Cy5.5 amine in anhydrous DMSO or DMF[3]. Add the dye to the activated peptide at a molar ratio of 2 to 5 equivalents relative to the peptide. 6. Incubation: Incubate for 2 hours at room temperature in the dark[1].

Phase 3: Quenching & Purification 7. Quench: Add hydroxylamine to a final concentration of 10–50 mM and incubate for 10 minutes to deactivate unreacted NHS esters[1]. 8. Purification: Remove unbound Cy5.5 amine via size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis. Complete removal of free dye is mandatory for accurate validation[4].

Phase 4: Validation (DOL Calculation) 9. Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and at the Cy5.5 maximum absorption wavelength (~650 nm, Amax​ )[5]. 10. Calculate the DOL using the following formula[6]:

DOL=(A280​−(Amax​×CF280​))×ϵdye​Amax​×ϵpeptide​​

(Note: The molar extinction coefficient ( ϵdye​ ) for Cy5.5 is typically ~209,000 to 250,000 cm−1M−1 [3][7], and the correction factor ( CF280​ ) is ~0.05[5].)

Quantitative Optimization Matrix

Optimizing the molar ratio is a balancing act. Cy5.5 is a large, hydrophobic near-infrared dye. Over-labeling can cause severe fluorescence self-quenching and peptide precipitation[4][8]. Use the following matrix as a starting point for optimization.

Peptide (eq)EDC/NHS (eq)Cy5.5 Amine (eq)Expected DOLPhysical Result & Causality
120.5< 0.5Under-labeled: Insufficient activation and lack of dye excess fails to drive the bimolecular reaction to completion.
1 10 2.0 - 3.0 ~1.0 Optimal: High yield of mono-labeled peptide. Preserves peptide solubility and prevents fluorophore self-quenching.
12010.0> 1.5Over-labeled / Aggregated: High hydrophobicity of multiple Cy5.5 molecules causes conjugate precipitation and signal loss[8].

Troubleshooting Guide & Decision Tree

If your post-purification validation yields suboptimal results, follow this causality-based troubleshooting tree.

Troubleshooting Start Analyze Labeled Peptide DOL Calculate DOL (Degree of Labeling) Start->DOL Poly Precipitation / Multiple High MW Peaks Start->Poly Low DOL < 0.5 (Low Yield) DOL->Low High DOL > 1.5 (Over-labeled/Quenched) DOL->High FixLow Increase EDC/NHS to 10 eq. Check pH (Activation 5.5, Coupling 7.5) Low->FixLow FixHigh Reduce Cy5.5 Amine to 1.5 eq. Shorten reaction time. High->FixHigh FixPoly Protect peptide amines (N-term, Lys) before EDC addition. Poly->FixPoly

Decision tree for troubleshooting Cy5.5 amine labeling based on DOL and physical appearance.

Specific Issue: Low Labeling Efficiency (DOL < 0.5)
  • Cause: Rapid hydrolysis of the O-acylisourea intermediate before the dye could react.

  • Intervention: Ensure your activation buffer is strictly amine- and carboxyl-free. Use Sulfo-NHS instead of standard NHS to significantly increase the half-life of the reactive ester intermediate in aqueous solutions[1]. Ensure your Cy5.5 amine stock was reconstituted in anhydrous DMSO/DMF, as moisture degrades the reagent.

Specific Issue: Weak Fluorescence Despite High Dye Concentration
  • Cause: Fluorophore self-quenching. If the DOL exceeds 1.5 on a short peptide, the Cy5.5 molecules undergo π−π stacking, which absorbs excitation energy but releases it as heat rather than light[4][8].

  • Intervention: Drop the Cy5.5 amine molar ratio to 1.5 equivalents and reduce the coupling incubation time from 2 hours to 45 minutes.

Sources

Troubleshooting

Technical Support Center: Preventing Self-Quenching in Cyanine5.5 Amine Bioconjugates

Welcome to the Technical Support Center for Cyanine5.5 (Cy5.5) bioconjugation. This guide is designed for researchers, application scientists, and drug development professionals working with near-infrared (NIR) fluoresce...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cyanine5.5 (Cy5.5) bioconjugation. This guide is designed for researchers, application scientists, and drug development professionals working with near-infrared (NIR) fluorescent probes. Here, we address the critical challenge of fluorophore self-quenching, explain the underlying photophysics, and provide field-proven, self-validating protocols to ensure high-quantum-yield bioconjugates.

Part 1: Core Concepts & Causality (The "Why")

Cyanine5.5 is a highly sought-after far-red/NIR fluorophore due to its high extinction coefficient and emission in the optical window of biological tissues, minimizing autofluorescence background[1]. However, Cy5.5 possesses a planar, hydrophobic polymethine framework. When multiple Cy5.5 molecules are conjugated in close proximity on a single biomolecule (e.g., an antibody or nanoparticle), they are highly susceptible to π−π stacking[2].

This stacking leads to the formation of H-dimers (face-to-face aggregates). H-dimers absorb excitation light but dissipate the energy non-radiatively, leading to severe fluorescence self-quenching [3]. Furthermore, at high local concentrations, the "inner filter effect" exacerbates signal loss through the re-absorption of emission light[4][5]. Therefore, maximizing the Degree of Labeling (DOL) does not linearly correlate with brightness; exceeding the optimal DOL threshold actively destroys your assay's signal-to-noise ratio[6].

G cluster_0 High DOL (Unoptimized) cluster_1 Optimized Conjugation A High Local Cy5.5 Concentration B Pi-Stacking & H-Dimer Formation A->B C Fluorescence Self-Quenching B->C D Sulfo-Cy5.5 or Controlled Stoichiometry E Electrostatic Repulsion & Spatial Separation D->E F High Quantum Yield (Bright Fluorescence) E->F

Mechanisms of Cy5.5 self-quenching versus optimized fluorescence retention.

Part 2: Troubleshooting FAQs

Q1: My Cy5.5-labeled protein is non-fluorescent, but spectrophotometry shows a high dye concentration. What happened? A: You have over-labeled your protein, leading to H-dimer formation and self-quenching[3]. For Cy5.5, a Degree of Labeling (DOL) greater than 3.0 on a standard IgG antibody often results in diminished fluorescence[6]. You must reduce the molar excess of Cy5.5 amine used during the conjugation reaction.

Q2: I am conjugating Cy5.5 amine to a carboxylated nanoparticle via EDC/NHS. How do I prevent hydrophobic aggregation on the particle surface? A: Switch from standard Cy5.5 amine to Sulfo-Cyanine5.5 amine [1][7]. The sulfonated variant contains four negatively charged sulfonate groups. These groups provide strong electrostatic repulsion between adjacent dye molecules, physically preventing the π−π stacking required for H-dimer formation, even at higher labeling densities[2][8].

Q3: How do I calculate the Degree of Labeling (DOL) to validate my conjugate? A: DOL is the molar ratio of dye to protein. It is a self-validating metric; if your DOL is optimal (1.5–2.5 for Cy5.5) but fluorescence is low, the issue lies in dye integrity, not quenching. Calculate it using the absorbance at 280 nm ( A280​ ) and the dye's maximum absorbance ( Amax​ at ~675 nm)[6]:

  • Calculate Dye Concentration: Mdye​=ϵdye​A675​​ (where ϵCy5.5​≈250,000M−1cm−1 )[9].

  • Correct Protein Absorbance: Aprotein​=A280​−(A675​×CF) , where the Correction Factor (CF) for Cy5.5 is typically 0.05.

  • Calculate Protein Concentration: Mprotein​=ϵprotein​Aprotein​​ .

  • DOL = Mdye​/Mprotein​ [6].

Part 3: Quantitative Data & Reagent Selection

Selecting the correct derivative of Cy5.5 amine is the first line of defense against self-quenching. Use the table below to determine the appropriate reagent for your bioconjugation workflow.

Reagent TypeHydrophilicitySelf-Quenching RiskBest Application
Standard Cy5.5 Amine Low (Requires DMSO/DMF)High (Prone to π -stacking)Small molecule labeling, organic solvent reactions[10].
Sulfo-Cy5.5 Amine High (Water-soluble)Low (Electrostatic repulsion)Protein/Antibody labeling, aqueous nanoparticle surfaces[7][11].
Cy5.5-PEG-Amine Very HighVery Low (Steric hindrance)High-density multivalent probes, liposomes, in vivo imaging[12].

Part 4: Step-by-Step Methodology

Optimized EDC/NHS Conjugation of Cy5.5 Amine to Carboxylated Biomolecules

This protocol utilizes EDC/NHS chemistry to couple the primary aliphatic amine of Sulfo-Cy5.5 to carboxylic acid groups on proteins, peptides, or nanoparticles[1][13]. The stoichiometry is strictly controlled to yield an optimal DOL of ~2.0, preventing self-quenching.

Materials Required:

  • Carboxylated biomolecule (e.g., protein or HA polymer)[13].

  • Sulfo-Cyanine5.5 amine (Lumiprobe or equivalent)[11].

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)[10].

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 0.1 M PBS, pH 7.5 - 8.0.

Step-by-Step Protocol:

  • Carboxyl Activation: Dissolve the carboxylated biomolecule in the Activation Buffer (pH 6.0). Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate at room temperature for 15–30 minutes to form the amine-reactive sulfo-NHS ester intermediate[10][14].

  • Buffer Exchange (Optional but Recommended): For sensitive proteins, rapidly remove unreacted EDC/NHS using a Zeba spin desalting column equilibrated with Coupling Buffer (pH 7.5).

  • Amine Coupling: Dissolve Sulfo-Cy5.5 amine in a small volume of aqueous buffer or DMSO (if using non-sulfonated Cy5.5, DMSO is required)[13]. Add the dye to the activated biomolecule at a strict 3:1 to 5:1 molar ratio (Dye:Biomolecule). Crucial: Exceeding this ratio forces a high DOL and triggers self-quenching.

  • Incubation: Protect from light and incubate the reaction mixture for 2–4 hours at room temperature, or overnight at 4°C, with gentle agitation[13][15].

  • Purification: Remove unreacted Cy5.5 amine using Size Exclusion Chromatography (SEC) (e.g., PD-10 column) or extensive dialysis against PBS until the flow-through is completely clear[11][13].

  • Validation: Measure the absorbance of the purified conjugate at 280 nm and 675 nm to calculate the DOL (as detailed in Q3). A DOL between 1.5 and 2.5 confirms a successful, non-quenched conjugate[6].

Workflow N1 1. Carboxyl Activation Biomolecule + EDC/NHS (pH 6.0) N2 2. Amine Coupling Add Cy5.5 Amine (pH 7.5-8.0) N1->N2 15-30 min N3 3. Purification Remove Unreacted Dye (SEC/Dialysis) N2->N3 2-4 hours N4 4. DOL Quantification Measure A280 & A675 N3->N4 Pure Conjugate

Step-by-step EDC/NHS bioconjugation workflow for Cy5.5 amine.

References

  • Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. National Institutes of Health (PMC). Available at:[Link]

  • Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field. PLOS One. Available at:[Link]

  • Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. PubMed. Available at:[Link]

  • Cy5.5 Amine. AxisPharm. Available at:[Link]

  • Mapping Sentinel Lymph Node Metastasis by Dual-probe Optical Imaging. Theranostics. Available at:[Link]

  • Statin-dye conjugates for selective targeting of KRAS mutant cancer cells. National Institutes of Health (PMC). Available at:[Link]

  • Homogeneity of antibody-drug conjugates critically impacts the therapeutic efficacy in brain tumors. National Institutes of Health (PMC). Available at:[Link]

  • New Fluorescent Labels with Tunable Hydrophilicity for the Rational Design of Bright Optical Probes for Molecular Imaging. Bioconjugate Chemistry (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges with Cyanine5.5 Amine

Welcome to the technical support resource for Cyanine5.5 (Cy5.5) amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Cyanine5.5 (Cy5.5) amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome common challenges in your research. This guide is dedicated to one of the most frequent hurdles encountered with non-sulfonated cyanine dyes: achieving and maintaining solubility in aqueous media.

The Core Challenge: Understanding the Insolubility of Cyanine5.5 Amine

Cyanine5.5 amine is a potent near-infrared (NIR) fluorescent dye, prized for its high extinction coefficient and application in low-background imaging.[1] However, its chemical structure—a large, planar, and non-sulfonated aromatic system—renders it inherently hydrophobic.[2][] This leads to extremely poor solubility in water (practically insoluble at < 2 µM) and a high propensity to form non-fluorescent aggregates through π-π stacking and hydrophobic interactions in aqueous buffers.[4][5]

This guide provides a series of frequently asked questions and troubleshooting workflows to help you navigate this issue effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I added my powdered Cyanine5.5 amine directly to PBS, and it won't dissolve. What went wrong?

This is a common and expected outcome. Direct dissolution of non-sulfonated cyanine dyes in aqueous buffers is nearly impossible due to the dye's hydrophobicity.[6] The dye molecules will preferentially interact with each other rather than with water, leading to immediate aggregation and precipitation.

The Underlying Chemistry: The large, delocalized π-electron system of the cyanine core is nonpolar. Without solubilizing groups like sulfonates, water molecules cannot effectively solvate the dye. To achieve dissolution, you must first break apart the intermolecular forces between the dye molecules using a suitable organic solvent.[]

Q2: What is the correct way to prepare a usable stock solution of Cyanine5.5 amine?

The correct procedure involves creating a concentrated primary stock solution in a polar, aprotic organic solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most common and effective choices.[1][4]

Protocol 1: Preparation of a High-Concentration Cyanine5.5 Amine Stock Solution
  • Pre-Experiment Preparation:

    • Allow the vial of powdered Cyanine5.5 amine to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use high-quality, anhydrous-grade DMSO or DMF. Hygroscopic (water-containing) DMSO can significantly hinder solubility.[7]

  • Dissolution:

    • Add the appropriate volume of DMSO or DMF directly to the vial of dye to achieve a desired high concentration (e.g., 1-10 mM or 10 mg/mL).

    • Vortex the vial vigorously for 2-5 minutes.

    • If dissolution is slow, brief ultrasonication in a bath sonicator can be beneficial.[7]

  • Storage:

    • Once fully dissolved, this organic stock solution is ready for use.

    • For storage, aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light and moisture.[7] Properly stored stock solutions are stable for several months.

Data Table 1: Cyanine5.5 Amine Properties & Stock Solution Guide
PropertyValueSource(s)
Molecular Weight~753.9 g/mol [1][8]
Excitation Max (Ex)~673-683 nm[1][9]
Emission Max (Em)~703-710 nm[1][7]
Aqueous Solubility< 2 µM (Practically Insoluble)[4]
Organic SolubilityGood in DMSO, DMF, Chloroform[1][4][8]
Stock Solution Prep (1 mg Dye) Volume of DMSO/DMF
For 1 mM~1.33 mL[7]
For 5 mM~265 µL[7]
For 10 mM~133 µL[7]
Q3: I have my DMSO stock. How do I add it to my aqueous reaction without the dye crashing out?

This is the most critical step. The key is to add the organic stock to the aqueous buffer in a controlled manner, ensuring the final concentration of the organic co-solvent is sufficient to maintain dye solubility but low enough to not compromise the stability of your biomolecules (e.g., proteins).

Workflow for Aqueous Solution Preparation

cluster_prep Step 1: Stock Preparation cluster_dilution Step 2: Aqueous Dilution cluster_reaction Step 3: Application start Start: Solid Cy5.5 Amine stock Dissolve in 100% Anhydrous DMSO/DMF (e.g., 10 mM stock) start->stock add Add DMSO stock dropwise to vortexing aqueous buffer stock->add buffer Prepare Aqueous Buffer (e.g., PBS, Bicarbonate) buffer->add final Final working solution (5-15% DMSO/DMF co-solvent) add->final biomolecule Add biomolecule (Protein, Peptide, etc.) final->biomolecule

Caption: Workflow for preparing an aqueous solution of Cy5.5 amine.

Protocol 2: Diluting Cyanine5.5 Amine Stock into Aqueous Buffers
  • Determine Final Co-solvent Volume: A final co-solvent concentration of 5-20% is generally required. For Cyanine5.5, a final concentration of 15% is a robust starting point.[2]

    • Example: For a final reaction volume of 1 mL, you will use 150 µL of the organic stock solution and 850 µL of your aqueous buffer. Adjust the concentration of your stock solution accordingly to achieve the desired final dye concentration.

  • Order of Addition is Critical:

    • Start with your aqueous buffer in a microcentrifuge tube.

    • While vigorously vortexing or rapidly pipetting the aqueous buffer, add the required volume of the Cyanine5.5 amine organic stock solution slowly and dropwise .

    • This rapid mixing prevents the formation of localized high concentrations of the dye that would immediately precipitate.

  • Final Step: Once the dye is added, you can then add your target biomolecule (e.g., protein, antibody) to the buffered dye solution. For labeling reactions involving the primary amine of Cy5.5, ensure your buffer is compatible with the intended chemistry.

Q4: My dye is precipitating over time or after adding other components. What should I do?

This indicates that the solution is metastable. Several factors can tip the balance towards precipitation.

Troubleshooting Decision Tree

start Issue: Cy5.5 Amine Precipitates in Aqueous Buffer q1 What is the final % of organic co-solvent (DMSO/DMF)? start->q1 low_solvent < 10-15% q1->low_solvent ok_solvent ≥ 15% q1->ok_solvent action1 Action: Increase co-solvent % to 15-20%. (Caution: check protein tolerance) low_solvent->action1 q2 What is the buffer pH? ok_solvent->q2 end Problem Resolved action1->end ph_ok Neutral/Slightly Basic (pH 7-8.5) q2->ph_ok ph_bad Acidic or Highly Basic q2->ph_bad q3 Is the issue chronic and limiting your experiment? ph_ok->q3 action2 Action: Adjust pH to neutral range. Cy dyes are most stable at pH 7-8. ph_bad->action2 action2->end yes_chronic Yes q3->yes_chronic no_chronic No, occasional issue q3->no_chronic action3 Final Solution: Use water-soluble sulfo-Cyanine5.5 amine. No co-solvent needed. yes_chronic->action3 no_chronic->action1 action3->end

Caption: Troubleshooting guide for Cyanine5.5 amine precipitation.

Key Considerations:

  • pH: While cyanine dyes are generally tolerant of pH 3-10, their stability and solubility can be optimal within a neutral to slightly basic range (pH 7-8.5).[10][11] Highly acidic or basic conditions can alter the dye's charge state and promote aggregation or degradation.

  • High Salt Concentration: Very high ionic strength buffers can sometimes decrease the solubility of organic molecules via a "salting-out" effect. If using non-standard high-salt buffers, consider this as a potential factor.

  • Temperature: Ensure all components are at room temperature before mixing. Adding cold buffer to a DMSO stock can sometimes induce precipitation.

Q5: Is there an easier alternative for purely aqueous systems?

Yes. If your experimental system cannot tolerate any organic co-solvent, or if you require high dye concentrations in a purely aqueous buffer, the definitive solution is to use a sulfonated version of the dye.

sulfo-Cyanine5.5 amine is a chemically similar dye that contains additional sulfonic acid (SO₃⁻) groups.[12] These negatively charged groups render the molecule highly hydrophilic and readily soluble in water, eliminating the need for organic co-solvents.[][6]

Data Table 2: Comparison of Standard vs. Sulfonated Cyanine5.5 Amine
FeatureCyanine5.5 Amine (Non-Sulfonated)sulfo-Cyanine5.5 Amine
Aqueous Solubility Very Low (< 2 µM)[4]High[6][12]
Organic Co-solvent Required (5-20% DMSO/DMF)[2]Not Required
Aggregation in Water High PropensityLow (repelled by charges)
Fluorescent Properties Nearly Identical to Sulfonated Version[2]Nearly Identical to Standard Version[2]
Best For Cost-effective labeling of soluble proteins, peptides, and small molecules that tolerate organic solvents.[13]Labeling sensitive proteins, antibodies, or any application requiring a purely aqueous environment.[6]

By understanding the chemical nature of Cyanine5.5 amine and employing the correct handling procedures, you can reliably incorporate this powerful NIR dye into your aqueous-based experiments. When in doubt, or for sensitive applications, the use of its sulfonated counterpart provides a straightforward path to success.

References
  • [Antibodies.com] Cyanine 5 amine (A270161). [Link]

  • [Creative Diagnostics] Cyanine Dyes. [Link]

  • [Interchim] CYanine Fluorophores. [Link]

  • [ACS Publications] Cyanine-Labeling Reagents: Sulfobenzindocyanine Succinimidyl Esters. [Link]

  • [MDPI] Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. [Link]

  • [ResearchGate] Do you have any advice to handle Cy 5 dye? [Link]

  • [RSC Publishing] Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging. [Link]

  • [ACS Publications] Novel Water-Soluble Near-Infrared Cyanine Dyes: Synthesis, Spectral Properties, and Use in the Preparation of Internally Quenched Fluorescent Probes. [Link]

  • [PMC] A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. [Link]

  • [ResearchGate] Synthesis of dye conjugates to visualize the cancer cells using fluorescence microscopy. [Link]

  • [ACS Publications] Novel Cyanine Dyes with Vinylsulfone Group for Labeling Biomolecules. [Link]

  • [PMC] Cyanine Dye Coupling Mediates Self‐assembly of a pH Sensitive Peptide into Novel 3D Architectures. [Link]

Sources

Troubleshooting

Technical Support Center: Gel Filtration Chromatography for Cyanine5.5 Amine

[label=" Finalizing Technical Documentation I'm now putting the finishing touches on the technical documentation, ensuring both the content and visuals are streamlined for clarity. I'm focusing on providing the user with...

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Technical Documentation

I'm now putting the finishing touches on the technical documentation, ensuring both the content and visuals are streamlined for clarity. I'm focusing on providing the user with a comprehensive and easy-to-use guide, with all necessary information to handle gel filtration of Cy5.5 amine conjugates. The flow and content are both finalized, so it's ready for dissemination.

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Welcome to the Technical Support Center for Cyanine5.5 (Cy5.5) amine chromatography. Designed for researchers, scientists, and drug development professionals, this guide provides authoritative troubleshooting and optimization strategies for isolating Cy5.5 amine and its conjugates.

Cy5.5 amine is a near-infrared (NIR) fluorescent dye widely utilized for biomolecule labeling, in vivo imaging, and custom probe synthesis [1.3]. Because non-sulfonated Cy5.5 amine exhibits profound hydrophobic properties[1], separating the free dye from conjugated high-molecular-weight proteins via Size Exclusion Chromatography (SEC) requires precise physiochemical control to prevent non-specific resin interactions.

Quantitative Data & Material Specifications

Understanding the intrinsic properties of your fluorophore is the first step in designing a self-validating chromatographic system. Below are the critical parameters for non-sulfonated Cy5.5 amine.

ParameterSpecificationScientific Implication for SEC
Molecular Weight 753.88 g/mol (without anion)[2]Easily separated from >10 kDa proteins using Sephadex G-25.
Excitation / Emission ~675 nm / ~694 nm[3]Allows real-time dual-wavelength monitoring (280 nm for protein, 675 nm for dye) to validate separation[4].
Extinction Coefficient 198,000 L·mol⁻¹·cm⁻¹[3]Enables highly sensitive quantification of dye fractions via the Beer-Lambert law.
Aqueous Solubility Poor (< 2 µM in pure water)[2]Mandates the use of organic co-solvents during elution to prevent precipitation and resin fouling[1].
Recommended Resin Sephadex G-25 (or equivalent)[5][6]Ideal MWCO (~5,000 Da) for desalting and free-dye removal from large biomolecules.

Experimental Workflow & Step-by-Step Methodology

SEC_Workflow Start Crude Cy5.5 Mixture Buffer Buffer: PBS + 10% DMSO Start->Buffer Equil Equilibrate Sephadex G-25 Buffer->Equil Load Load Sample (<5% CV) Equil->Load Elute Isocratic Elution Load->Elute Frac1 Void Volume (V0) Purified Conjugate Elute->Frac1 High MW Frac2 Included Volume (Vi) Free Cy5.5 Amine Elute->Frac2 Low MW

Workflow for Gel Filtration Chromatography of Cy5.5 Amine conjugates.

Standard Protocol: Free Dye Removal via Sephadex G-25

This protocol acts as a self-validating system: by tracking the visual blue band (Cy5.5) and monitoring UV-Vis absorbance, you can definitively confirm successful separation.

  • Resin Preparation: Hydrate Sephadex G-25 resin in your chosen elution buffer. If using pre-packed columns, centrifuge to remove storage buffer[5][6].

  • Buffer Formulation (Critical Step): Formulate an elution buffer of 1X PBS (pH 7.2–7.5) containing 5% to 15% DMSO or DMF. Causality: Non-sulfonated cyanines are highly hydrophobic; the organic co-solvent disrupts hydrophobic interactions between the dye's polymethine bridge and the polysaccharide resin matrix[1][7].

  • Column Equilibration: Pass at least 3 to 5 column volumes (CV) of the formulated elution buffer through the column to ensure uniform bed equilibrium.

  • Sample Loading: Carefully apply the crude reaction mixture to the center of the resin bed. Ensure the sample volume does not exceed 5% of the total column volume to maintain sharp peak resolution[6].

  • Isocratic Elution: Continuously add elution buffer. Monitor the column visually; the faster-moving blue band is your high-MW conjugate, while the slower-moving band is the free Cy5.5 amine.

  • Fraction Collection & Validation: Collect the void volume (V0) fractions. Validate the conjugate by measuring absorbance at both 280 nm (protein) and 675 nm (Cy5.5).

Troubleshooting Guide: Resolving Chromatographic Failures

Troubleshooting Issue Issue: Cy5.5 Retained on Column Check1 Is the dye sulfonated? Issue->Check1 PathYes Sulfo-Cy5.5 (Water Soluble) Check1->PathYes Yes PathNo Non-Sulfonated Cy5.5 Check1->PathNo No Sol1 Check pH (7.2-7.5) PathYes->Sol1 Sol2 Add 5-20% DMSO/DMF PathNo->Sol2 Sol3 Increase Ionic Strength PathNo->Sol3

Troubleshooting logic for resolving Cy5.5 amine column retention issues.

Q: My Cy5.5 amine is completely stuck to the top of the Sephadex column and won't elute. What happened? A: You are experiencing non-specific hydrophobic binding. Because non-sulfonated Cy5.5 amine is poorly soluble in water (< 2 µM)[2], running a 100% aqueous buffer forces the dye to partition into the hydrophobic micro-environments of the Sephadex matrix. Resolution: Switch your elution buffer to include 5–15% DMSO or DMF[7]. If your downstream application strictly prohibits organic solvents, you must redesign your experiment using the highly water-soluble Sulfo-Cyanine5.5 amine [7].

Q: The labeled protein fraction has a much lower fluorescence yield than expected, and the absorption peak has shifted significantly (>30 nm). A: This is indicative of J-aggregation and subsequent self-quenching[8][9]. In certain aqueous environments or at high local concentrations, cyanine dyes stack end-to-end (J-aggregates), which drastically red-shifts the absorption spectrum and quenches fluorescence[4][8]. Resolution: This usually stems from an excessively high Degree of Labeling (DOL). Optimize your initial conjugation reaction by lowering the dye-to-protein molar ratio (target a DOL between 3 and 7)[9]. Additionally, ensure your SEC elution buffer has sufficient ionic strength (e.g., 150 mM NaCl) to stabilize the conjugate.

Q: I see poor resolution between the conjugate and the free dye peak; they are co-eluting. A: Co-elution occurs for two reasons: overloading the column or choosing the wrong resin MWCO. Resolution: First, verify that your sample loading volume is ≤ 5% of the column bed volume[6]. Second, evaluate the molecular weight of your conjugate. If you are conjugating Cy5.5 amine (753.88 Da) to a small peptide (< 2,000 Da), Sephadex G-25 cannot resolve them. You must switch to a higher-resolution technique, such as Reverse-Phase HPLC or a Superdex Peptide SEC column[10].

Frequently Asked Questions (FAQs)

Q: Can I use Tris or Glycine buffers for the SEC elution? A: It depends on your downstream workflow. If the SEC step is the final purification of a fully quenched conjugate, Tris or Glycine is acceptable. However, if you are isolating the free Cy5.5 amine or a conjugate for a subsequent crosslinking step, primary amine-containing buffers (like Tris or Glycine) will fatally compete with your target molecules in NHS-ester or carbodiimide (EDC) reactions[6][11]. Use PBS, HEPES, or Sodium Borate instead.

Q: How do I calculate the concentration of recovered Cy5.5 amine in my SEC fractions? A: Utilize the Beer-Lambert law ( A=ε⋅c⋅l ). Measure the absorbance of your fraction at ~675 nm. Using the extinction coefficient ( ε ) of 198,000 L·mol⁻¹·cm⁻¹ and a standard 1 cm path length cuvette, you can accurately determine the molar concentration[3].

Q: Does the pH of the SEC buffer affect the fluorescence of Cy5.5 amine? A: No. Unlike fluorescein derivatives, the fluorescence of cyanine dyes is largely insensitive to physiological pH changes[1][4]. However, maintaining a pH of 7.2–7.5 is highly recommended during SEC to preserve the structural integrity of your conjugated biomolecules[6][11].

References

  • nih.gov. "Highly-Soluble Cyanine J-aggregates Entrapped by Liposomes for In Vivo Optical Imaging around 930 nm". PMC. Available at:[Link]

  • acs.org. "Cyanine-Labeling Reagents: Sulfobenzindocyanine Succinimidyl Esters". ACS Publications. Available at:[Link]

  • researchgate.net. "Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product?". ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Causality: Hydrophobicity vs. Electrostatic Repulsion

As a Senior Application Scientist navigating the complexities of bioconjugation, one of the most critical decisions you will make is selecting the appropriate fluorophore derivative for your target protein. In the near-i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of bioconjugation, one of the most critical decisions you will make is selecting the appropriate fluorophore derivative for your target protein. In the near-infrared (NIR) spectrum, Cyanine5.5 (Cy5.5) derivatives are the gold standard due to their emission in the "near-infrared window I" (~700 nm), where biological tissue autofluorescence is minimal and light penetration is optimal[].

However, a common and costly pitfall in assay development is misunderstanding the physicochemical differences between the non-sulfonated (Cyanine5.5 amine) and sulfonated (Sulfo-Cyanine5.5 amine) variants. Furthermore, novice researchers frequently confuse "amine-functionalized" dyes with "amine-reactive" dyes. Both of these molecules possess a primary aliphatic amine; they are designed to react with electrophiles (like activated carboxylates) or undergo enzymatic transamination, rather than reacting with lysine residues[2][3].

This guide objectively compares these two fluorophores, explaining the mechanistic causality behind their structural differences, and provides a field-proven, self-validating protocol for protein labeling.

The core of any cyanine dye is a polymethine bridge connecting two pseudoindole groups. This large, planar structure is inherently lipophilic.

Cyanine5.5 Amine (Non-Sulfonated): This variant lacks solubilizing groups. In aqueous environments, the flat hydrophobic cores of these molecules tend to undergo π-π stacking, forming non-fluorescent H-aggregates. If conjugated to a protein in high ratios, this hydrophobicity can induce protein misfolding, precipitation, or severe self-quenching. Therefore, labeling with non-sulfonated Cy5.5 requires the addition of 5–10% organic co-solvents (such as DMSO or DMF) to maintain dye solubility during the reaction[4]. It is best reserved for lipid-soluble proteins, organic-phase peptide synthesis, or highly robust antibodies.

Sulfo-Cyanine5.5 Amine (Sulfonated): To engineer a dye suitable for fragile biomolecules, chemists modified the pseudoindole core with four sulfonate ( −SO3−​ ) groups[][3]. This structural change fundamentally alters the dye's behavior in two ways:

  • Aqueous Solubility: The dye becomes highly hydrophilic, dissolving readily in purely aqueous buffers without the need for DMSO[].

  • Electrostatic Repulsion: The strong negative charges prevent dye molecules from stacking against each other. This maintains a high fluorescence quantum yield and prevents the target protein from aggregating, making it the superior choice for sensitive proteins and in vivo imaging applications[].

Quantitative Data Comparison

The photophysical properties of both dyes are nearly identical, but their operational parameters differ vastly.

PropertyCyanine5.5 AmineSulfo-Cyanine5.5 Amine
Solubility Organic solvents (DMSO, DMF)[4]Highly water-soluble, hydrophilic[3]
Net Charge (pH 7.4) Positive/NeutralHighly Negative (-3 to -4)[]
Excitation Max (λex) ~678 nm~678 nm[]
Emission Max (λem) ~706 nm~706 nm[]
Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹[]
Aggregation Tendency High in pure waterVery Low (due to electrostatic repulsion)[]
Primary Application Lipid-soluble targets, nanoparticlesSensitive proteins, in vivo imaging[]

Decision Matrix for Dye Selection

DecisionTree Start Protein Labeling with Cy5.5 Amine Derivatives Q1 Is the protein sensitive to organic solvents (DMSO)? Start->Q1 Q2 Is the target highly hydrophobic/lipid-soluble? Q1->Q2 No (stable in 5% DMSO) Sulfo Select Sulfo-Cyanine5.5 Amine (Pure Aqueous Buffer) Q1->Sulfo Yes (e.g., fragile enzymes) Q2->Sulfo No (needs high water solubility) NonSulfo Select Cyanine5.5 Amine (Requires 5-10% DMSO) Q2->NonSulfo Yes (e.g., membrane proteins)

Logical decision tree for selecting between sulfonated and non-sulfonated Cy5.5 amine dyes.

Self-Validating Experimental Protocol: EDC/NHS Carboxyl Conjugation

Because these dyes feature an amine group, they must be conjugated to carboxylic acids (e.g., the C-terminus or aspartate/glutamate residues of a protein) using carbodiimide crosslinker chemistry (EDC/Sulfo-NHS).

Expert Note on Dye Handling: Lyophilized cyanine dyes carry a strong static charge. Attempting to weigh out sub-milligram quantities will result in significant loss and inaccurate stoichiometry[5]. The protocol below utilizes spectrophotometric quantification to ensure absolute precision.

Phase 1: Reagent Preparation & True Concentration Measurement
  • Dye Solubilization: Dissolve the entire vial of Sulfo-Cyanine5.5 amine in pure water (or Cyanine5.5 amine in anhydrous DMSO) to create an approximate 10 mM stock.

  • Spectrophotometric Validation: Dilute a 1 µL aliquot of the stock into 1 mL of buffer. Measure the absorbance at 678 nm. Calculate the exact molarity using the Beer-Lambert law ( A=ϵcl , where ϵ=250,000M−1cm−1 )[][5]. Causality: This guarantees your Dye:Protein molar ratio is exact, preventing under-labeling or severe aggregation from over-labeling.

Phase 2: Protein Activation & Conjugation
  • Buffer Exchange: Ensure your protein is in an amine-free, carboxyl-free buffer (e.g., 50 mM MES, pH 6.0).

  • Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution. Incubate at room temperature for 15 minutes. Causality: The low pH favors the activation of carboxyl groups into stable, amine-reactive Sulfo-NHS esters while minimizing spontaneous protein-protein crosslinking.

  • Conjugation: Raise the pH to 7.5 by adding 1M Sodium Bicarbonate. Immediately add a 5-fold to 10-fold molar excess of the quantified Cy5.5 amine dye stock[5]. Incubate in the dark for 2 hours at room temperature.

Phase 3: Purification & Quality Control (The Self-Validating System)
  • Pre-clearance: Centrifuge the reaction at 12,000 x g for 5 minutes. Causality: If using non-sulfonated Cy5.5, hydrophobic aggregates may form. Centrifugation removes these precipitates before they clog your purification column[6].

  • Size Exclusion Chromatography (SEC): Pass the supernatant through a G-25 Sepharose column pre-equilibrated with PBS (pH 7.4). The large dye-protein adduct will elute first, clearly separated from the slower-moving free dye[5][6].

  • Validation (SDS-PAGE): Run the purified conjugate on a 12% SDS-PAGE gel. Image the gel using a NIR fluorescence scanner (e.g., Odyssey) before staining. Causality: A single fluorescent band at the protein's molecular weight confirms covalent attachment. Any fluorescence at the dye front indicates incomplete purification, which would cause false positives in downstream in vivo assays[7][8].

Workflow Step1 1. Protein Activation (EDC/Sulfo-NHS, pH 6.0) Step2 2. Dye Addition (Cy5.5 Amine, pH 7.5) Step1->Step2 Step3 3. Conjugation (RT, 2 hours, Dark) Step2->Step3 Step4 4. Purification (G-25 SEC Column) Step3->Step4 Step5 5. QC & Validation (UV-Vis DOL & SDS-PAGE) Step4->Step5

Step-by-step workflow for the conjugation of amine-functionalized cyanine dyes to proteins.

References

  • Simple One Pot Preparation of Water Soluble, Cysteine-reactive Cyanine and Merocyanine Dyes for Biological Imaging. nih.gov.[Link]

  • Dye Labeling Protocol. Hahn Lab.[Link]

  • Site-Specific Labeling of Proteins with Near-IR Heptamethine Cyanine Dyes. MDPI.[Link]

  • A Protocol for Minimal Single Protein Labeling with CyDye Fluors for Live Cell Internalization Assays. IntechOpen.[Link]

Sources

Comparative

Comparative Guide: Cyanine5.5 Amine vs. Alexa Fluor 680 for In Vivo Imaging

The Mechanistic Advantage of Near-Infrared (NIR) Imaging In preclinical drug development and molecular biology, in vivo imaging relies heavily on the optical properties of the chosen fluorescent probe. The transition fro...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Advantage of Near-Infrared (NIR) Imaging

In preclinical drug development and molecular biology, in vivo imaging relies heavily on the optical properties of the chosen fluorescent probe. The transition from visible light to the Near-Infrared-I (NIR-I) window (700–900 nm) is a critical experimental choice. In this specific wavelength range, biological tissues, water, and hemoglobin exhibit minimal light absorption and scattering [2]. This physical causality allows NIR light to penetrate up to 15 cm into deep tissues, drastically reducing tissue autofluorescence and yielding an exceptionally high signal-to-background ratio [2].

When designing a targeted imaging agent (such as a labeled nanoparticle or monoclonal antibody), researchers frequently evaluate Cyanine5.5 (Cy5.5) and Alexa Fluor 680 (AF680) . While both operate efficiently within the NIR-I window, their structural differences dictate their photostability, quantum yield, and conjugation workflows.

Photophysical and Chemical Properties Comparison

Understanding the structural causality behind these dyes is essential for experimental design. Alexa Fluor 680 is engineered with sulfonate groups integrated into its molecular backbone. This modification renders the dye highly hydrophilic (preventing protein precipitation during labeling) and shields the conjugated system from reactive oxygen species (ROS), significantly enhancing its quantum yield and photostability [1][3].

Conversely, the standard Cyanine5.5 core is highly hydrophobic. While this makes it highly cost-effective and excellent for lipid-based nanoparticle integration, it typically requires organic co-solvents like DMSO or DMF during the conjugation process [2], and it is more susceptible to photo-oxidation under intense laser excitation[5].

Quantitative Performance Data
Photophysical PropertyCyanine5.5Alexa Fluor 680
Excitation Max (λex) ~675 – 684 nm679 nm
Emission Max (λem) ~693 – 710 nm702 nm
Extinction Coefficient (ε) ~198,000 – 250,000 M⁻¹cm⁻¹183,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.20~0.36
Photostability Moderate (Prone to rapid photobleaching)High (Resistant to photo-oxidation)
Water Solubility Low (Requires DMSO/DMF co-solvents)Very High (Sulfonated structure)
Optimal Application Cost-effective bulk labeling, NanoparticlesHigh-sensitivity tracking, Sensitive proteins

Decision Logic: Selecting the Right Fluorophore

Selecting between Cy5.5 amine and AF680 amine depends entirely on the microenvironment of your target biomolecule and the optical demands of your imaging system.

FluorophoreLogic Start Fluorophore Selection for In Vivo Imaging Q1 Is high photostability critical (e.g., long-term tracking)? Start->Q1 Q2 Is the biomolecule highly sensitive to organic solvents (DMSO/DMF)? Q1->Q2 No AF680 Select Alexa Fluor 680 (High QY, Water Soluble, Photostable) Q1->AF680 Yes Q3 Is cost-efficiency at bulk scale the primary constraint? Q2->Q3 No Q2->AF680 Yes Q3->AF680 No Cy55 Select Cyanine5.5 Amine (Cost-Effective, Good NIR Penetration) Q3->Cy55 Yes

Decision logic for selecting between Alexa Fluor 680 and Cyanine5.5.

Self-Validating Experimental Protocol: Amine Conjugation & Imaging

Because the prompt specifically addresses the amine derivatives of these dyes (e.g., Cyanine5.5 amine), the conjugation chemistry relies on reacting the dye's primary amine with a carboxyl group on the target molecule (such as a functionalized polymer or nanoparticle) using EDC/NHS crosslinking.

The Causality of the Protocol

Why use a two-step EDC/NHS activation? EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. If the amine dye is added immediately, hydrolysis competes with conjugation. By adding NHS, the intermediate is converted into a semi-stable amine-reactive NHS ester. This ensures that when the Cyanine5.5 amine or AF680 amine is introduced, it efficiently nucleophilically attacks the ester to form a stable amide bond, maximizing yield and preventing cross-reactivity [4].

ImagingWorkflow A 1. Carboxyl Activation (EDC/NHS in MES Buffer) B 2. Dye Conjugation (Add Cy5.5/AF680 Amine) A->B C 3. SEC Purification (Remove Free Dye) B->C D 4. QC Validation (Calculate DOL) C->D E 5. In Vivo Admin (IV Injection) D->E F 6. NIR Imaging (700-900nm) E->F

Workflow for NIR amine-fluorophore conjugation, validation, and in vivo imaging.

Step-by-Step Methodology

Step 1: Carboxyl Activation

  • Dissolve the carboxyl-containing target molecule (e.g., nanoparticle) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Note: Avoid PBS here, as phosphate competes with EDC activation.

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS.

  • Incubate at room temperature for 15 minutes to form the semi-stable NHS ester.

Step 2: Amine Dye Conjugation

  • Adjust the pH of the solution to 8.0–8.3 using 1 M Sodium Bicarbonate. The primary amine on Cy5.5 or AF680 must be unprotonated to act as an effective nucleophile.

  • Dissolve Cyanine5.5 amine in anhydrous DMSO (or AF680 amine in aqueous buffer) and add a 5-fold molar excess to the activated target.

  • Incubate for 2 hours at room temperature in the dark.

Step 3: Purification

  • Remove unreacted free dye using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25 column) equilibrated with 1X PBS (pH 7.4).

Step 4: Quality Control (The Self-Validating Step) Before injecting into an animal model, you must calculate the Degree of Labeling (DOL). If the DOL is < 1, the in vivo signal will be undetectable. If the DOL is > 4, the fluorophores will undergo self-quenching due to spatial proximity, destroying the quantum yield and altering the molecule's pharmacokinetics.

  • Measure the absorbance of the conjugate at 280 nm (protein/carrier) and at the dye's maximum absorption wavelength (678 nm for Cy5.5, 679 nm for AF680).

  • Calculate DOL using the formula: DOL = (A_dye * MW_carrier) / (ε_dye * (A_280 - (A_dye * CF))) (Where CF is the correction factor: ~0.05 for Cy5.5 and AF680).

Step 5: In Vivo Imaging

  • Administer the validated conjugate intravenously (IV) into the mouse model.

  • Image using an in vivo imaging system (e.g., IVIS) utilizing the appropriate excitation filter (~675 nm) and emission filter (~720 nm).

References

  • Alexa Fluor series fluorescent dyes and equivalents AxisPharm[Link]

Validation

A Senior Application Scientist's Guide to Near-Infrared Fluorophores: Cy5.5 Amine vs. Indocyanine Green (ICG)

For researchers and drug development professionals navigating the landscape of in vivo imaging, the choice of a near-infrared (NIR) fluorophore is a critical decision point that profoundly impacts experimental outcomes....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the landscape of in vivo imaging, the choice of a near-infrared (NIR) fluorophore is a critical decision point that profoundly impacts experimental outcomes. The NIR window (roughly 700-900 nm) offers significant advantages in tissue penetration and reduced autofluorescence, making it the go-to spectral range for deep-tissue and whole-animal imaging.

Among the myriad of options, two agents frequently come into consideration: the versatile cyanine dye, Cy5.5, and the clinically approved workhorse, Indocyanine Green (ICG). While both operate in the coveted NIR spectrum, their fundamental chemical properties, functional capabilities, and in vivo behavior are worlds apart. This guide provides an in-depth comparison, grounded in experimental data, to illuminate the distinct advantages and applications of each, enabling you to make an informed selection for your research.

Core Physicochemical & Optical Properties: A Head-to-Head Comparison

At a glance, the optical properties of Cy5.5 and ICG may seem comparable. However, subtle differences in their quantum yield and environmental sensitivity, coupled with significant differences in their chemical structure, dictate their utility.

PropertyCy5.5Indocyanine Green (ICG)Rationale & Implications for Researchers
Excitation Max (λex) ~673-680 nm[1][2]~780-805 nm (solvent/protein-bound dependent)[3][4][5]ICG's longer wavelength allows for slightly deeper tissue penetration and less interference from endogenous chromophores like hemoglobin.[6]
Emission Max (λem) ~698-707 nm[1][2]~810-830 nm (solvent/protein-bound dependent)[3][4]The emission profiles are distinct enough to allow for multiplexing in some advanced imaging systems.
Molar Extinction Coeff. (ε) ~209,000 M⁻¹cm⁻¹[2]~220,000 M⁻¹cm⁻¹[5]Both dyes are strong absorbers of light, contributing to their brightness. This high ε is crucial for detecting low-abundance targets.
Quantum Yield (Φ) ~0.20 (in PBS)[1][2]~0.13 (in plasma), lower in aqueous solution[5]Cy5.5 is inherently more fluorescent. ICG's quantum yield is notoriously low and susceptible to quenching in aqueous environments.[7]
Molecular Weight (MW) ~754 g/mol [2]~775 g/mol [3][8]Their similar molecular weights mean that clearance kinetics are primarily driven by other factors (conjugation vs. protein binding).
Chemical Functionality Primary Amine (-NH₂)[9][10]Two Sulfonate groups (-SO₃⁻)[11]This is the key difference. Cy5.5 amine is designed for covalent conjugation. ICG lacks a functional group for standard bioconjugation.
In Vivo Stability High photostability; stable covalent linkage[9][12]Poor photostability; prone to degradation; unstable in aqueous solution[5][13]Cy5.5 conjugates are suitable for long-term, longitudinal studies. ICG's instability limits it to short-term, dynamic imaging.
FDA Approval Status Research Use OnlyApproved for clinical diagnostics[3]ICG is the only choice for direct clinical translation of an imaging protocol.

Part 1: The Chemistry of Application - Covalent vs. Non-Covalent Strategies

The most fundamental difference between Cy5.5 amine and ICG lies in their intended use, which is dictated by their chemical structure. Cy5.5 amine is a molecular tool designed for building targeted imaging agents, whereas ICG is a ready-to-use diagnostic agent.

Cy5.5 Amine: The Power of Covalent Conjugation

Cy5.5 amine possesses a terminal primary amine group, which serves as a versatile chemical handle.[9][10] While the amine form itself can be conjugated to molecules containing activated carboxyl groups (like NHS esters), it is more common in drug development to use a derivative, such as Cy5.5-NHS ester, to label the primary amines (e.g., lysine residues) on a protein of interest.[][15] This reaction forms a highly stable, irreversible amide bond.[16][17]

This capability for covalent labeling is the cornerstone of modern molecular imaging. By attaching Cy5.5 to antibodies, peptides, or nanoparticles, you can create bespoke probes that specifically target cells, receptors, or tissues of interest.[18][19] This strategy transforms a non-specific dye into a high-precision diagnostic or theranostic agent.

Experimental Workflow: Antibody Labeling with Cy5.5-NHS Ester

Below is a representative workflow for creating a targeted imaging agent. The causality behind these steps is critical: the choice of buffer, pH, and purification method are all designed to maximize conjugation efficiency while preserving the antibody's function.

G cluster_prep Phase 1: Preparation cluster_react Phase 2: Conjugation cluster_purify Phase 3: Purification & QC A 1. Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4) B 2. Adjust pH to 8.3-8.5 (e.g., with 1M Bicarbonate) A->B Ensures Lysine amines are deprotonated (-NH2) for nucleophilic attack. D 4. Add Cy5.5-NHS to Antibody (Molar Ratio 10:1 to 20:1) B->D High pH increases reaction rate but also hydrolysis of NHS ester, requiring a balance. C 3. Prepare Cy5.5-NHS Stock Solution (Anhydrous DMSO) E 5. Incubate 1-2 hours at RT (Protected from light) D->E Reaction forms stable amide bond. F 6. Purify Conjugate (Size-Exclusion Chromatography) E->F Removes unreacted dye & byproducts (NHS). G 7. Characterize (Spectrophotometry for DOL, SDS-PAGE) F->G Quantifies labeling efficiency & confirms integrity.

Caption: Experimental workflow for covalent antibody labeling.

Indocyanine Green (ICG): A Non-Covalent, Formulation-Based Approach

ICG lacks functional groups for standard covalent conjugation.[11] Its use relies on its intrinsic physicochemical properties. Upon intravenous injection, ICG rapidly and non-covalently binds to plasma proteins, primarily albumin and lipoproteins (98% bound).[4][20] This binding confines it to the vasculature, and its fate is then dictated by physiology: it is exclusively taken up by hepatocytes and rapidly cleared into the bile.[4]

This behavior makes ICG an excellent agent for applications that leverage blood pooling and liver function, such as cardiac output measurement, hepatic function assessment, and ophthalmic angiography.[4] However, its utility as a standalone agent for targeted imaging is limited due to its non-specific nature and extremely short circulation half-life (150-180 seconds).[4]

Recent research has focused on improving ICG's performance by encapsulating it within nanoparticles or micelles.[7][21][22][23] This strategy can enhance its stability, prolong its circulation time, and even allow for passive accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect.[23] However, this is a formulation challenge, not a chemical conjugation.

Part 2: In Vivo Performance - A Tale of Two Fates

The chemical differences outlined above lead to dramatically different pharmacokinetic and imaging profiles in a living system.

Pharmacokinetics & Biodistribution

A Cy5.5-labeled antibody will have a pharmacokinetic profile dominated by the antibody itself, often exhibiting a long circulation half-life (hours to days). Its biodistribution is determined by the antibody's target. If the target is a tumor antigen, the Cy5.5 signal will accumulate at the tumor site over time, while non-specific signal clears from other tissues.[18][24] Clearance is typically through the reticuloendothelial system (liver and spleen), especially for larger conjugates.

ICG's fate is swift and predictable. Following injection, it is contained within the vasculature for a few minutes before being almost entirely sequestered by the liver.[4][23] This results in a very strong, transient signal in the liver and subsequent signal in the intestines as it is excreted in bile.[23] For most other tissues, the signal is fleeting.

G cluster_cy55 Cy5.5-Antibody Conjugate cluster_icg Indocyanine Green (ICG) cy55_inj IV Injection cy55_circ Long Circulation (Hours to Days) cy55_inj->cy55_circ cy55_target Target Accumulation (e.g., Tumor) cy55_circ->cy55_target cy55_clear Slow Clearance (Liver, Spleen) cy55_circ->cy55_clear icg_inj IV Injection icg_circ Rapid Protein Binding Short Circulation (2-3 Minutes) icg_inj->icg_circ icg_liver Exclusive & Rapid Liver Uptake icg_circ->icg_liver icg_bile Biliary Excretion icg_liver->icg_bile

Sources

Comparative

A Senior Application Scientist's Guide to Validating Cy5.5-Amine Conjugation Success with RP-HPLC

For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes like Cy5.5 to amine-containing molecules is a critical step in a multitude of applications, from immunoassay...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes like Cy5.5 to amine-containing molecules is a critical step in a multitude of applications, from immunoassays to in vivo imaging. However, simply mixing the reactants is not a guarantee of a successful conjugation. Rigorous validation is essential to ensure the integrity of your results. This guide provides an in-depth, technically-focused comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with other validation methods, offering the experimental data and protocols necessary to confidently assess the success of your Cy5.5-amine conjugations.

The Critical "Why": Understanding the Conjugation and its Challenges

The most common method for labeling proteins and peptides with Cy5.5 utilizes an N-hydroxysuccinimide (NHS) ester of the dye.[1][2] This amine-reactive group readily forms a stable amide bond with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue.[3][4] The reaction is typically performed in a buffer with a pH between 7.2 and 8.5.[3][5]

However, the primary challenge in this process is the competing hydrolysis of the NHS ester.[3][6][7] In an aqueous environment, water molecules can attack the NHS ester, leading to its inactivation and preventing it from reacting with the target amine.[6] The rate of this hydrolysis is significantly influenced by pH, with higher pH values accelerating the degradation of the NHS ester.[3][7] This makes it imperative to not only carefully control the reaction conditions but also to have a robust method to verify the outcome.

RP-HPLC: The Gold Standard for Conjugation Validation

Reversed-phase HPLC is a powerful analytical technique that separates molecules based on their hydrophobicity.[8][9] In the context of Cy5.5-amine conjugation, RP-HPLC excels at separating the highly hydrophobic fluorescent dye from the typically more polar amine-containing molecule (e.g., a peptide or protein) and the resulting, more hydrophobic, conjugate.[10][11] This separation allows for the clear identification and quantification of each species in the reaction mixture.

Causality in Experimental Choices: The Rationale Behind the RP-HPLC Protocol

The success of an RP-HPLC validation hinges on a series of well-considered experimental choices. Here, we break down the "why" behind each step of a typical protocol.

dot

Caption: Workflow for validating Cy5.5-amine conjugation using RP-HPLC.

Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation:

  • Reaction Quenching: Immediately after the desired reaction time, quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.[3] This will react with any remaining active Cy5.5 NHS ester, preventing further labeling of your target molecule.

  • Filtration: Before injection, filter your sample through a 0.22 µm syringe filter to remove any precipitated material that could clog the HPLC column and tubing.

2. HPLC System and Column:

  • Column Selection: A C18 column is the most common choice for analyzing peptides and small proteins due to its high hydrophobicity, which allows for good retention and separation of the components.[10] For larger proteins, a C4 or C8 column may be more suitable to prevent irreversible binding.[10][11]

  • Mobile Phase: A typical mobile phase consists of two solvents:

    • Solvent A: Water with an ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA).[12][13] TFA helps to improve peak shape by forming ion pairs with charged residues on the peptide or protein.

    • Solvent B: An organic solvent, typically acetonitrile, also with 0.1% TFA.[12][13] Acetonitrile is an excellent solvent for both the dye and the biomolecule and has a low viscosity.

  • Gradient Elution: A gradient elution, where the concentration of Solvent B is gradually increased over time, is almost always necessary for separating the components of a conjugation reaction.[11][14] This allows for the elution of molecules with a wide range of hydrophobicities. A shallow gradient often leads to better resolution.[11]

3. Detection:

  • Dual Wavelength Detection: The key to unambiguous peak identification is to monitor the elution at two different wavelengths simultaneously.

    • 220 nm or 280 nm: At these wavelengths, you will detect any molecule containing peptide bonds (220 nm) or aromatic amino acids (280 nm), such as your unconjugated amine and the conjugated product.[3][7]

    • ~675 nm: This is the maximum absorbance wavelength for Cy5.5.[1] At this wavelength, you will only detect species that contain the Cy5.5 dye, namely the free dye and the conjugated product.

4. Data Interpretation:

By comparing the chromatograms from the two different wavelengths, you can confidently identify each peak:

  • Unconjugated Amine: This peak will be present at 220/280 nm but absent at 675 nm.

  • Free Cy5.5 Dye: This peak will be present at 675 nm and may have some absorbance at 220/280 nm. It will typically elute later than the unconjugated amine due to its higher hydrophobicity.

  • Cy5.5-Amine Conjugate: This peak will be present at both 220/280 nm and 675 nm. It will usually elute later than the unconjugated amine due to the increased hydrophobicity imparted by the Cy5.5 dye.

Calculating Conjugation Efficiency:

A simple way to estimate the conjugation efficiency is to calculate the percentage of the initial amine that has been converted to the conjugate. This can be done by comparing the peak area of the unconjugated amine in the reaction sample to that of a control sample containing only the starting amine.

Conjugation Efficiency (%) = [1 - (Peak Area of Unconjugated Amine in Reaction / Peak Area of Unconjugated Amine in Control)] * 100

Comparative Analysis: RP-HPLC vs. Alternative Methods

While RP-HPLC is a powerful tool, it's important to understand its place among other validation techniques.

MethodPrincipleProsCons
RP-HPLC Separation by hydrophobicityHigh resolution, quantitative, can separate multiple species (unconjugated, free dye, conjugate)Can be denaturing for some proteins, requires specialized equipment
Mass Spectrometry (MS) Measures mass-to-charge ratioProvides precise molecular weight confirmation of the conjugate, can determine the degree of labelingLess quantitative without standards, can be complex to interpret for heterogeneous samples
UV-Vis Spectroscopy Measures absorbance of lightQuick and easy, non-destructiveCannot distinguish between conjugated dye and free dye, provides an average degree of labeling, less accurate for complex mixtures
Size-Exclusion Chromatography (SEC-HPLC) Separation by sizeGood for assessing aggregation, can separate unconjugated protein from free dyeDoes not separate based on conjugation status, lower resolution than RP-HPLC
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicity under non-denaturing conditionsMaintains the native structure of proteins, good for determining drug-to-antibody ratiosLower resolution than RP-HPLC, may not be suitable for all molecules
Ion-Exchange Chromatography (IEX-HPLC) Separation by chargeUseful for analyzing charge variants that may arise from conjugationDoes not directly measure conjugation efficiency, may not resolve unconjugated and conjugated species if their charges are similar

Conclusion: A Self-Validating System for Confident Results

By employing RP-HPLC with dual-wavelength detection, you create a self-validating system for assessing the success of your Cy5.5-amine conjugations. The ability to simultaneously monitor for the presence of the amine and the dye provides an unambiguous confirmation of conjugation. This rigorous approach, grounded in the fundamental principles of chromatography, empowers researchers to move forward with their experiments, confident in the quality and integrity of their fluorescently labeled reagents.

References

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Grace. [Link]

  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. National Institutes of Health. [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Hichrom. [Link]

  • Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Waters. [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

  • Improving HPLC p g Selectivity and Resolution for Protein and Peptide Separations. Agilent. [Link]

  • What are other methods except RP-HLPC to purify peptides?. ResearchGate. [Link]

  • Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Journal of Physics: Conference Series. [Link]

  • Services - Bioconjugate Analysis & Purification - HPLC Analysis. CellMosaic. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. National Institutes of Health. [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. International Journal of Analytical Chemistry. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Photoswitching Mechanism of Cyanine Dyes. National Institutes of Health. [Link]

  • Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. ACS Publications. [Link]

  • Amersham CyDye mono-reactive NHS Esters. Dutscher. [Link]

  • Alternative found for HPLC methods. Chromatography Today. [Link]

  • (PDF) Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. ResearchGate. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. [Link]

  • HPLC of Peptides and Proteins. Springer. [Link]

  • (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline. ResearchGate. [Link]

  • Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product?. ResearchGate. [Link]

  • Guidelines for the estimation and reporting of plasmid conjugation rates. arXiv. [Link]

  • Studying structure and dynamics of self-assembled peptide nanostructures using fluorescence and super resolution microscopy. Royal Society of Chemistry. [Link]

  • Reversed-Phase Chromatography of Proteins. Springer Nature Experiments. [Link]

  • Estimating plasmid conjugation rates: a new computational tool and a critical comparison of methods. bioRxiv. [Link]

  • Development of a Fluorescent Labeling Reagent for Determination of Proline and Hydroxyproline in Myeloma Patient Plasma by HPLC-FLD. Oxford Academic. [Link]

  • General Conjugation Protocol. Barrick Lab. [Link]

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Validation

Near-Infrared Fluorescence Imaging: A Comparative Guide to Cyanine5.5 Amine and DyLight 680 Amine

For researchers and drug development professionals, near-infrared (NIR) fluorescence imaging (650–900 nm) is a critical modality. Operating in the NIR window dramatically reduces tissue autofluorescence and light scatter...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, near-infrared (NIR) fluorescence imaging (650–900 nm) is a critical modality. Operating in the NIR window dramatically reduces tissue autofluorescence and light scattering, enabling deep tissue penetration and exceptionally high signal-to-noise ratios (SNR) for in vivo and in vitro applications [1][1].

When designing targeted molecular probes, nanoparticles, or functionalized polymers (e.g., hyaluronic acid), researchers frequently need to label carboxyl (-COOH) groups. This requires a fluorophore functionalized with a primary amine (-NH₂). This guide provides an objective, data-driven comparison between two premier amine-reactive NIR dyes: Cyanine5.5 (Cy5.5) Amine and DyLight 680 Amine , detailing their photophysical properties, conjugation causality, and self-validating experimental workflows.

Photophysical Properties & Performance Metrics

The intrinsic brightness of a fluorophore is governed by its molar extinction coefficient ( ϵ ) and its quantum yield ( Φ ). While both dyes operate in the same spectral window, their structural differences dictate their performance in specific experimental environments.

Quantitative Performance Comparison
PropertyCyanine5.5 Amine (Sulfo variant)DyLight 680 Amine
Excitation Max ( λex​ ) ~675 nm~682 - 692 nm
Emission Max ( λem​ ) ~694 nm~698 - 712 nm
Molar Extinction Coefficient ( ϵ ) ~250,000 M⁻¹cm⁻¹~220,000 M⁻¹cm⁻¹
Quantum Yield ( Φ ) ~0.20~0.20 - 0.25
Photostability Moderate to HighVery High
Hydrophilicity High (if Sulfonated)High
Primary Application In vivo tumor targeting, biodistributionHigh-resolution microscopy, flow cytometry

Data synthesized from1[1], 2[2], and 3[3].

Expert Insight on Causality: Cy5.5 boasts a massive extinction coefficient, making it inherently brighter on a per-molecule basis. However, standard Cy5.5 is highly hydrophobic and prone to aggregation-induced quenching in aqueous media. For biological applications, the Sulfo-Cy5.5 Amine variant is strictly recommended to maintain solubility and prevent non-specific tissue binding [1][1]. Conversely, DyLight 680 is structurally engineered for rigidity. This structural rigidity minimizes vibrational energy loss, resulting in superior photostability under intense laser excitation—a crucial advantage for rigorous laser-scanning confocal microscopy or multiplexed flow cytometry.

Chemical Reactivity & Conjugation Strategy

Because both dyes are amine derivatives, they act as nucleophiles. To conjugate them to a target, the target's carboxylic acids must first be converted into reactive electrophiles. This is universally achieved using EDC/Sulfo-NHS carbodiimide chemistry [4][4].

A two-step protocol is mandatory when the target molecule (like a protein) contains both carboxyls and its own primary amines. If a one-step reaction were used, EDC would cause the protein's carboxyls to react with its own amines, leading to massive intra- and inter-molecular polymerization [5][5].

G A Carboxylated Target (Nanoparticle / Polymer) B EDC / Sulfo-NHS Activation (pH 5.0 - 6.0, 15-30 min) A->B Add coupling reagents C Sulfo-NHS Ester Intermediate (Semi-stable electrophile) B->C Carboxyl activation D Add Cy5.5 / DyLight 680 Amine (pH 7.0 - 8.5, 2-4 hours) C->D Purify to remove excess EDC E Fluorescent Conjugate (Stable Amide Bond) D->E Nucleophilic attack by amine dye

Two-step EDC/Sulfo-NHS conjugation workflow for amine-reactive near-IR dyes.

Self-Validating Experimental Protocol: Two-Step Conjugation

This protocol provides a closed-loop, self-validating system for conjugating Cy5.5 Amine or DyLight 680 Amine to carboxylated targets (e.g., nanoparticles or peptides).

Phase 1: Carboxyl Activation

Causality: Activation must occur in a buffer devoid of primary amines (no Tris) and carboxylates (no acetate). MES buffer at pH 5.5 is ideal because it maintains the protonation state necessary for EDC to efficiently attack the carboxyl group [5][5].

  • Dissolve the carboxylated target in 0.1 M MES buffer (pH 5.5).

  • Add EDC to a final concentration of 2 mM and Sulfo-NHS to 5 mM.

  • Incubate at room temperature for 15–30 minutes.

Phase 2: Purification (Critical Validation Step)

Causality: Excess EDC must be removed before introducing the amine dye to prevent off-target crosslinking. 4. Pass the activated target through a desalting column (e.g., Zeba Spin) pre-equilibrated with PBS (pH 7.5). 5. Validation: The eluate now contains the semi-stable Sulfo-NHS ester target, ready for nucleophilic attack.

Phase 3: Dye Conjugation

Causality: The pH must be raised to 7.5–8.5. At this pH, the primary amine on Cy5.5 or DyLight 680 is deprotonated, making it a strong nucleophile capable of displacing the Sulfo-NHS leaving group [4][4]. 6. Add a 10-fold molar excess of Cy5.5 Amine or DyLight 680 Amine (dissolved in anhydrous DMSO) to the activated target. 7. Incubate for 2–4 hours at room temperature in the dark. 8. Quench the reaction by adding hydroxylamine (10 mM final concentration) to hydrolyze unreacted NHS esters. 9. Purify the final conjugate using size-exclusion chromatography or dialysis to remove unbound dye.

Phase 4: System Validation (Degree of Labeling)

Causality: If the Degree of Labeling (DOL) is too low (< 1), the conjugate will be too dim. If the DOL is too high (> 4 for a typical IgG-sized target), the fluorophores will undergo proximity-induced self-quenching, paradoxically reducing the signal. 10. Measure the absorbance of the purified conjugate at 280 nm (protein/target) and at the dye's λmax​ (~675 nm for Cy5.5; ~682 nm for DyLight 680). 11. Calculate DOL using the formula: DOL = (A_max * MW_target) / ([A_280 - (A_max * Correction_Factor)] * Extinction_Coefficient * \epsilon_target)

In Vivo Imaging & Biological Performance

When transitioning from the bench to in vivo models, the biological environment heavily influences dye performance. Cy5.5 is the undisputed gold standard in literature for tumor targeting and biodistribution studies [6][6]. Its emission at ~700 nm easily penetrates several centimeters of tissue.

G2 A Systemic Injection of Dye Conjugate B In Vivo Circulation (Low Autofluorescence) A->B C Target Binding (e.g., Tumor Receptor) B->C Biodistribution D Laser Excitation (~680 nm) C->D Deep tissue penetration E NIR Emission Detection (>700 nm, High SNR) D->E Fluorescence capture

In vivo near-infrared fluorescence imaging pathway demonstrating deep tissue target detection.

While both dyes target the same optical window, DyLight 680 often demonstrates a slightly narrower emission peak. This reduced "spectral tail" limits spillover into adjacent far-red channels, making DyLight 680 the superior choice if you are multiplexing with a 750 nm or 800 nm dye (e.g., Indocyanine Green or IRDye 800CW) in the same animal.

Selection Guide: Which Should You Choose?

  • Choose Sulfo-Cyanine5.5 Amine if your primary goal is in vivo small animal imaging, single-channel tumor tracking, or if you are replicating established literature protocols. Its massive extinction coefficient guarantees maximum photon output per binding event.

  • Choose DyLight 680 Amine if your downstream applications involve intense laser excitation (e.g., confocal microscopy, spectral flow cytometry) where photobleaching is a primary concern, or if you are designing a highly multiplexed panel requiring minimal spectral overlap.

References

  • A Head-to-Head Comparison of Sulfo-CY5.5 and Competing Near-Infrared Dyes for Biomedical Imaging Source: Benchchem URL:1

  • Cy5.5 NHS Ester Product Specifications Source: VectorLabs URL:2

  • Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer Source: PubMed / NIH URL:6

  • DyLight 680 Dye Profile & Spectra Source: FluoroFinder URL:3

  • Instructions - EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) Source: Thermo Fisher Scientific URL:4

  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure Source: MilliporeSigma URL:5

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Cyanine5.5 Amine Handling and Proper Disposal Procedures

As a Senior Application Scientist, I frequently oversee the integration of near-infrared (NIR) fluorophores like Cyanine5.5 (Cy5.5) amine into nanoparticle tracking and bioconjugation workflows. Cy5.5 amine is a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of near-infrared (NIR) fluorophores like Cyanine5.5 (Cy5.5) amine into nanoparticle tracking and bioconjugation workflows. Cy5.5 amine is a primary amine-functionalized, non-sulfonated dye[1]. While it is an invaluable tool for in vivo imaging due to its low background fluorescence, its specific physicochemical properties dictate strict handling and disposal protocols.

Improper disposal not only violates Environmental Health and Safety (EHS) mandates but can also lead to severe laboratory contamination. This guide provides self-validating, step-by-step operational plans for the safe disposal of Cy5.5 amine.

Physicochemical Profile and Hazard Rationale

To design an effective disposal protocol, we must first understand the molecular behavior of Cy5.5 amine. The dye's lack of sulfonate groups makes it highly lipophilic, fundamentally altering how its waste must be managed compared to standard aqueous biological stains.

Table 1: Cy5.5 Amine Quantitative & Physicochemical Data

PropertyValue / DescriptionOperational Implication
Excitation / Emission Ex = 648–675 nm / Em = 694–710 nm[1][2]High quantum yield; trace spills are highly visible under NIR but invisible to the naked eye at low concentrations.
Molecular Weight 753.88 g/mol [2]Bulky, lipophilic structure prevents natural environmental degradation.
Solubility High in DMSO, DMF, MeOH, Chloroform. Poor in water[1].Waste is predominantly organic solvent-based. Cannot be flushed down standard aqueous drains.
Storage -20°C to -80°C, desiccated, dark[1][2].Degradation products may form if improperly stored, requiring bulk disposal of expired stock.

Causality Check: Because Cy5.5 amine is poorly soluble in water, researchers must dissolve it in polar aprotic solvents (such as DMSO or DMF) prior to conjugation[1]. Consequently, the primary waste streams generated are highly concentrated organic solutions. These solvents carry their own hazardous waste classifications (e.g., flammability, toxicity), meaning the Cy5.5 waste stream inherits the regulatory burden of its solvent matrix and must be incinerated rather than neutralized.

Waste Stream Decision Matrix

The following workflow dictates the segregation of Cy5.5 amine waste based on its physical state and solvent matrix.

Cy55Disposal Start Cy5.5 Amine Waste Generated Type Determine Waste State Start->Type Solid Solid Powder & Empty Vials Type->Solid Organic Organic Solutions (DMSO/DMF/MeOH) Type->Organic Aqueous Aqueous Solutions (<1% Solvent) Type->Aqueous SolidDisp Collect in Solid Hazardous Waste Solid->SolidDisp OrgDisp Solvent Waste Stream (Incineration) Organic->OrgDisp AqDisp Aqueous Waste Stream (EHS Regulated) Aqueous->AqDisp

Decision tree for Cy5.5 amine waste segregation based on physical state.

Step-by-Step Disposal Methodologies
Protocol A: Disposal of Organic Solvent Solutions (DMSO/DMF)

Context: Managing stock solutions and conjugation reaction byproducts.

  • Segregation: Transfer the Cy5.5 amine/solvent mixture into a chemically resistant, high-density polyethylene (HDPE) or glass waste container specifically designated for "Non-Halogenated Organic Solvents."

    • Causality: Mixing incompatible solvents can cause exothermic reactions. While Cy5.5 itself is stable, the solvent matrix dictates the container type to prevent chemical degradation of the vessel.

  • Labeling: Immediately attach a Hazardous Waste label. List all constituents with estimated percentages (e.g., "DMSO 99%, Cy5.5 amine <1%").

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment[3]. Do not leave the funnel in the waste container.

    • Causality: Open containers violate EPA emissions standards and risk aerosolizing the dye. Furthermore, hazardous waste must never be disposed of by evaporation in fume hoods[3].

  • Validation: Inspect the SAA weekly for container leakage or pressure buildup[3].

Protocol B: Empty Container Decontamination

Context: Processing glass vials that originally contained lyophilized Cy5.5 amine powder.

  • Primary Rinse: Add a small volume of the primary solvent (e.g., methanol or DMSO) to the empty vial. Cap and vortex for 10 seconds.

  • Rinsate Collection: Pour the first rinse into the organic solvent hazardous waste container.

    • Causality: The first rinse contains the highest concentration of residual dye. EHS guidelines mandate that the first rinse of chemical containers be collected as hazardous waste[4].

  • Triple Rinsing: Repeat the rinsing process two more times. Many institutions require collecting all triple rinsate as chemical waste to ensure zero environmental discharge[5].

  • Defacement & Disposal: Once triple-rinsed and air-dried, obliterate or thoroughly deface the original Cy5.5 amine label with a marker[5]. The glass vial can now be safely disposed of in the laboratory glass disposal box.

Protocol C: Spill Cleanup and Surface Decontamination

Context: Remediating accidental benchtop spills of Cy5.5 amine solutions.

  • Containment: Surround the spill with a universal liquid-binding material (e.g., diatomite or absorbent pads)[2].

    • Causality: Because Cy5.5 amine is poorly soluble in water, using aqueous cleaners will cause the dye to precipitate and smear, expanding the contamination zone. An organic-compatible binder prevents the lipophilic dye from spreading.

  • Absorption: Allow the binder to absorb the spill. Scoop the solid debris using a non-sparking tool and place it into a solid hazardous waste bag.

  • Chemical Decontamination: Scrub the surface with 70% ethanol or isopropanol until no visible color remains[2]. The alcohol ensures the dye remains in solution for complete removal.

  • System Validation: Because Cy5.5 is a NIR dye, visual inspection under standard room lighting might miss trace amounts. Validate the decontamination by scanning the surface with a handheld NIR imager or a UV lamp; re-clean if any fluorescence is detected.

Regulatory Compliance and EHS Grounding

Laboratory personnel must integrate these protocols into their broader institutional Chemical Hygiene Plan. According to standard university EHS guidelines, all fluorescent dyes and stains must be collected for proper waste disposal rather than drain disposal, due to their potential environmental persistence and the toxicity of their solvent carriers[3].

Under no circumstances should Cy5.5 amine waste be discharged into the environment as a matter of "convenience"[5]. By strictly adhering to SAA storage limits, triple-rinsing containers, and utilizing solvent-appropriate decontamination methods, laboratories can maintain absolute regulatory compliance while protecting both personnel and the environment.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanine5.5 amine
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